Product packaging for 4-Bromobenzamidine hydrochloride(Cat. No.:CAS No. 55368-42-8)

4-Bromobenzamidine hydrochloride

Cat. No.: B1280929
CAS No.: 55368-42-8
M. Wt: 235.51 g/mol
InChI Key: IMTHEBSPHHMJOJ-UHFFFAOYSA-N
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Description

4-Bromobenzamidine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClN2 and its molecular weight is 235.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrClN2 B1280929 4-Bromobenzamidine hydrochloride CAS No. 55368-42-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHEBSPHHMJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970704
Record name 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1)
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Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55368-42-8
Record name 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzene-1-carboximidamide hydrochloride
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Foundational & Exploratory

4-Bromobenzamidine Hydrochloride: An In-depth Technical Guide to its Role as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of a class of enzymes known as serine proteases. Its utility is rooted in its structural mimicry of the natural substrates of these enzymes, allowing it to bind to the active site and reversibly block their proteolytic activity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile against key serine proteases, and its applications in research and drug discovery. The guide includes detailed experimental protocols for assessing its inhibitory activity and visual representations of the key signaling pathways in which its target enzymes are involved.

Introduction to this compound

This compound is a derivative of benzamidine, a well-established scaffold for the design of serine protease inhibitors.[1] The presence of the bromine atom at the fourth position of the benzene ring can influence its binding affinity and selectivity for different proteases.[2] As a research tool, it is invaluable for studying the physiological and pathological roles of serine proteases in processes such as blood coagulation, fibrinolysis, inflammation, and cancer metastasis.[1][3] In drug discovery, it serves as a lead compound or a molecular probe to validate serine proteases as therapeutic targets.[1]

Mechanism of Inhibition

4-Bromobenzamidine acts as a competitive inhibitor. The positively charged amidinium group mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site. This binding is reversible and prevents the substrate from accessing the catalytic triad (typically composed of serine, histidine, and aspartate), thereby inhibiting the proteolytic activity of the enzyme.[4]

Quantitative Inhibition Data

While specific Ki and IC50 values for this compound against a wide range of serine proteases are not extensively tabulated in publicly available literature, data for the parent compound, benzamidine, and other derivatives provide valuable context for its inhibitory potential. Structure-activity relationship (SAR) studies indicate that substitutions on the benzamidine ring can significantly impact potency and selectivity.[1][2]

Table 1: Inhibition Constants (Ki) of Benzamidine and Related Compounds against Key Serine Proteases

InhibitorTarget ProteaseKi (µM)Comments
BenzamidineTrypsin19[5]Parent compound, serves as a baseline.
BenzamidineAcrosin4[5]Another trypsin-like serine protease.
BenzamidineThrombinNot specifiedBenzamidine is a known thrombin inhibitor.[3]
BenzamidineUrokinase (uPA)Not specifiedBenzamidine derivatives are known uPA inhibitors.[6]
PentamidinePlasmin2.1 ± 0.8A bivalent benzamidine derivative.
PentamidinetPA43 ± 9.7A bivalent benzamidine derivative.
PentamidineThrombin4.5 ± 2.3A bivalent benzamidine derivative.

Note: The data presented above is for benzamidine and a related derivative. Specific, experimentally determined Ki and IC50 values for this compound were not available in the cited literature. Researchers should determine these values empirically for their specific experimental conditions.

Experimental Protocols

Determination of Inhibitory Activity against Trypsin using a Chromogenic Substrate

This protocol outlines a general method to determine the inhibition of trypsin by this compound using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • Trypsin from bovine pancreas

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and determine its concentration spectrophotometrically.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.

    • Substrate Stock Solution: Prepare a stock solution of L-BAPNA in DMSO.

    • Working Solutions: On the day of the experiment, prepare working solutions of trypsin, inhibitor, and substrate by diluting the stock solutions in the Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • A specific volume of the this compound working solution (to achieve a range of final inhibitor concentrations). For control wells (no inhibition), add an equivalent volume of buffer or DMSO.

      • A specific volume of the trypsin working solution.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a specific volume of the L-BAPNA working solution to each well.

    • Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the rate of substrate hydrolysis.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • To determine the inhibition constant (Ki) for a competitive inhibitor, perform the assay at multiple substrate concentrations and create a Lineweaver-Burk or Dixon plot.

Workflow for Trypsin Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_trypsin Trypsin Stock add_trypsin Add Trypsin prep_trypsin->add_trypsin prep_inhibitor 4-Bromobenzamidine Stock (DMSO) add_inhibitor Add Inhibitor (Varying Conc.) prep_inhibitor->add_inhibitor prep_substrate L-BAPNA Stock (DMSO) add_substrate Add L-BAPNA prep_substrate->add_substrate add_buffer Add Tris-HCl Buffer pre_incubate Pre-incubate (e.g., 15 min) add_trypsin->pre_incubate pre_incubate->add_substrate read_absorbance Read Absorbance (405 nm, kinetic) add_substrate->read_absorbance calc_velocity Calculate Initial Velocities read_absorbance->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data det_ki Determine Ki (Lineweaver-Burk/Dixon) plot_data->det_ki

Caption: Workflow for a typical trypsin inhibition assay.

Characterization of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Isothermal Titration Calorimeter

  • Purified serine protease (e.g., thrombin)

  • This compound

  • Dialysis buffer (e.g., PBS or Tris buffer, pH matched for both protein and ligand)

Procedure:

  • Sample Preparation:

    • Dialyze the purified serine protease extensively against the chosen buffer to ensure buffer matching.

    • Dissolve the this compound in the final dialysis buffer. It is crucial that the buffer for the protein and the inhibitor are identical to minimize heat of dilution effects.

    • Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment Setup:

    • Load the serine protease solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. The concentration of the inhibitor in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform an initial small injection to account for the heat of dilution of the first injection, which is often discarded from the data analysis.

    • Proceed with a series of small, sequential injections of the inhibitor into the protein solution. The heat change following each injection is measured until the binding sites on the protein become saturated.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd (dissociation constant, the reciprocal of the binding affinity), n (stoichiometry), and ΔH (enthalpy of binding). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Workflow for Isothermal Titration Calorimetry

G cluster_prep 1. Sample Preparation cluster_setup 2. ITC Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis prep_protein Dialyze & Degas Serine Protease load_cell Load Protease into Sample Cell prep_protein->load_cell prep_ligand Dissolve & Degas 4-Bromobenzamidine in same buffer load_syringe Load Inhibitor into Syringe prep_ligand->load_syringe set_params Set Experimental Parameters run_titration Inject Inhibitor into Protease Solution set_params->run_titration measure_heat Measure Heat Change per Injection run_titration->measure_heat integrate_peaks Integrate Raw Data (Heat Peaks) measure_heat->integrate_peaks plot_isotherm Plot Heat Change vs. Molar Ratio integrate_peaks->plot_isotherm fit_model Fit to Binding Model to get Kd, n, ΔH plot_isotherm->fit_model

Caption: General workflow for an ITC experiment.

Relevant Signaling Pathways

This compound can be used to probe the function of serine proteases in various biological pathways. Below are representations of two such pathways where inhibitors of this class are relevant.

The Blood Coagulation Cascade

Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Inhibitors of thrombin, such as benzamidine derivatives, are of great interest as anticoagulants.

Simplified Blood Coagulation Cascade

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X activates TF Tissue Factor VIIa VIIa TF->VIIa activates VIIa->X activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Inhibitor 4-Bromobenzamidine (Inhibitor) Inhibitor->Thrombin inhibits

Caption: Simplified diagram of the blood coagulation cascade.

Urokinase-Mediated Plasminogen Activation and Cancer Cell Invasion

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.

Urokinase Plasminogen Activator (uPA) Pathway

G uPA uPA (Serine Protease) uPAR uPA Receptor (uPAR) uPA->uPAR binds to Plasminogen Plasminogen uPAR->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Inhibitor 4-Bromobenzamidine (Inhibitor) Inhibitor->uPA inhibits

Caption: uPA-mediated signaling in cancer invasion.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride is a synthetic organic compound of significant interest in the fields of biochemistry and pharmaceutical development. As a competitive inhibitor of serine proteases, it serves as a valuable tool in studying the function of these enzymes and as a scaffold for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of key concepts to support researchers in their scientific endeavors.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂·HCl[1]
Molecular Weight 235.51 g/mol [2][3]
Appearance White to off-white crystalline solid[2][4]
Melting Point 265-272 °C[2][4][5]
Boiling Point Decomposes before boilingInferred from thermal stability data
pKa (predicted for free base) 11.39 ± 0.50
Solubility Soluble in Methanol[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory requirements.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Calibrated pH meter

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water in sealed flasks.

  • Equilibrate the flasks in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Measure the pH of the saturated solution.

  • Repeat the experiment in triplicate to ensure reproducibility.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess 4-Bromobenzamidine HCl B Add to known volume of water A->B C Equilibrate in shaker bath (24-48h at constant T) B->C D Settle and withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E H Measure pH of saturated solution D->H F Dilute sample E->F G Analyze concentration by HPLC F->G I Calculate Equilibrium Solubility G->I

Fig. 1: Experimental workflow for determining aqueous solubility.
Determination of pKa by Potentiometric Titration

This method allows for the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a standardized acid or base.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

G cluster_setup Titration Setup cluster_titration Titration Process cluster_analysis Data Analysis cluster_result Result A Dissolve known amount of 4-Bromobenzamidine HCl in water B Place in beaker with stir bar and pH electrode A->B C Titrate with standardized NaOH solution B->C D Record pH after each increment of titrant C->D Incremental additions E Plot pH vs. volume of titrant D->E F Determine equivalence point E->F G Calculate pKa from half-equivalence point F->G H pKa value G->H

Fig. 2: Workflow for pKa determination by potentiometric titration.

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases, a large family of enzymes involved in diverse physiological processes.[1] The positively charged amidinium group of the molecule mimics the natural substrate's side chain (e.g., arginine or lysine), allowing it to bind to the enzyme's specificity pocket (S1 pocket).

The binding of benzamidine and its derivatives to serine proteases like trypsin is driven by a combination of electrostatic interactions and hydrophobic contributions.[6][7][8] The amidinium group forms strong salt bridges with the carboxylate side chain of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin).[7] The aromatic ring of the inhibitor engages in hydrophobic interactions with the surrounding residues of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzamidines have shown that the inhibitory activity is influenced by both the electronic properties and the hydrophobicity of the substituents on the benzene ring.[6] For some serine proteases, electron-donating substituents can enhance binding. The bromine atom at the 4-position of this compound is an electron-withdrawing group, which may modulate its inhibitory profile against different serine proteases. Molecular modeling and dynamics simulations have been employed to further elucidate the binding process of benzamidine derivatives to serine proteases, revealing intermediate metastable states before the final bound pose is achieved.[9][10][11]

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Inhibitor cluster_binding Binding and Inhibition Enzyme S1 Specificity Pocket Asp189 (negatively charged) Catalytic Triad (Ser195, His57, Asp102) Binding Competitive Inhibition (Substrate cannot bind) Enzyme->Binding Inhibitor 4-Bromobenzamidine Positively charged amidinium group 4-Bromophenyl group Inhibitor:amidinium->Enzyme:asp Electrostatic Interaction (Salt Bridge) Inhibitor->Enzyme Hydrophobic Interactions (Aromatic ring in S1 pocket) Inhibitor->Binding

Fig. 3: Mechanism of serine protease inhibition.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound, along with standardized experimental protocols for their determination. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important serine protease inhibitor. A thorough understanding of its properties is essential for its effective application in research and for the development of new and improved therapeutic agents.

References

Navigating the Solubility of 4-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromobenzamidine hydrochloride is a pivotal small molecule in biochemical and pharmaceutical research, primarily recognized as a potent competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1][2] Its utility in studying enzymatic processes and as a fragment in drug discovery necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details robust experimental protocols for its determination, and visualizes key workflows and logical relationships relevant to its application.

Core Properties of this compound

Before delving into its solubility, a summary of the compound's fundamental properties is essential for researchers.

PropertyValue
CAS Number 55368-42-8[2][3]
Molecular Formula C₇H₈BrClN₂[3]
Molecular Weight 235.51 g/mol [2]
Appearance White to off-white crystalline solid/powder[2][4]
Melting Point 269-272 °C[4]

Solubility Profile of this compound

A comprehensive search of publicly available literature and chemical supplier data reveals that specific quantitative solubility values for this compound in a wide array of organic solvents are not extensively documented. The information is primarily qualitative.

Table 1: Summary of Known Solubility Data

SolventTypeSolubilityConditions & Notes
MethanolPolar ProticSoluble[4]No quantitative value is publicly available.
WaterAqueousSolubleOften used as a solvent for this salt.
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleWhile not specified for this exact compound, DMSO is a powerful solvent for a vast range of organic molecules, including related structures.[5][6][7]

Given the limited quantitative data, experimental determination is crucial for any research or development application requiring precise concentrations. The following sections provide detailed protocols for this purpose.

Mechanism of Action: Serine Protease Inhibition

This compound functions by competitively binding to the active site of serine proteases, preventing the binding of the natural substrate and thereby inhibiting enzymatic activity. This mechanism is fundamental to its use in research.

sub Substrate sp Serine Protease (e.g., Trypsin, Thrombin) sub->sp Binds to active site prod Cleavage Products sp->prod Catalyzes cleavage complex Enzyme-Inhibitor Complex (Inactive) sp->complex bba 4-Bromobenzamidine HCl (Inhibitor) bba->sp Competitively binds cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis start Add excess solid 4-Bromobenzamidine HCl to vial add_solvent Add known volume of organic solvent start->add_solvent seal Seal vial to prevent evaporation add_solvent->seal agitate Agitate at constant temp (24-72 hours) seal->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute filtered sample to known volume filter->dilute analyze Analyze concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate original concentration using dilution factor analyze->calculate

References

An In-depth Technical Guide to 4-Bromobenzamidine Hydrochloride: Molecular Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride is a synthetic organic compound that has garnered significant attention in the fields of biochemistry and pharmaceutical development.[1] Structurally characterized by a benzene ring substituted with a bromine atom and an amidine group, this molecule is primarily recognized for its potent inhibitory activity against serine proteases.[1] Its ability to selectively interact with these enzymes makes it a valuable tool in studying their physiological and pathological roles, as well as a scaffold for the design of novel therapeutic agents targeting diseases such as cancer and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological applications of this compound, complete with detailed experimental protocols and data presented for ease of reference and comparison.

Molecular Structure and Properties

This compound is a white to off-white crystalline solid.[2] It is soluble in water and methanol.[2][3] The hydrochloride salt enhances the stability and solubility of the otherwise basic amidine group.

Physicochemical Data
PropertyValueReference(s)
Chemical Formula C₇H₈BrClN₂[4][5]
Molecular Weight 235.51 g/mol [4]
CAS Number 55368-42-8[4]
Appearance White to off-white crystalline solid[2]
Melting Point 269-272 °C[3]
Solubility Soluble in methanol[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The following sections provide expected data based on the analysis of its structural components.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals corresponding to the aromatic protons and the amidinium protons. The aromatic region will likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the amidine group (-C(=NH₂)NH₂) will be deshielded and may appear as broad singlets due to quadrupole broadening from the nitrogen atoms and exchange with residual water.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to -C(NH)NH₂)~7.8Doublet~8.5
Aromatic (ortho to -Br)~7.7Doublet~8.5
Amidinium (-NH₂)9.0 - 9.5Broad Singlet-
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will reflect the symmetry of the 1,4-disubstituted benzene ring.

CarbonPredicted Chemical Shift (δ, ppm)
C-Br~125
C-H (aromatic, ortho to -Br)~132
C-H (aromatic, ortho to -C(NH)NH₂)~130
C-C(NH)NH₂ (ipso)~133
C=N (amidinium)~165
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=N bonds of the amidinium group, as well as vibrations from the substituted benzene ring.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amidinium)3400 - 3100 (broad)
C=N stretch (amidinium)1680 - 1640
C-H stretch (aromatic)3100 - 3000
C=C stretch (aromatic)1600 - 1450
C-Br stretch700 - 500
Mass Spectrometry

The mass spectrum of this compound, likely obtained using electrospray ionization (ESI), would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 200/202 (due to the isotopic pattern of bromine, ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of ammonia or the entire amidine group.

FragmentPredicted m/z
[M+H]⁺ (C₇H₈⁷⁹BrN₂⁺)200
[M+H]⁺ (C₇H₈⁸¹BrN₂⁺)202
[M-NH₂]⁺184/186
[C₇H₄Br]⁺155/157

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[3][6][7] This protocol outlines the synthesis of this compound from 4-bromobenzonitrile.

G 4-Bromobenzonitrile 4-Bromobenzonitrile Ethyl 4-bromobenzimidate HCl Ethyl 4-bromobenzimidate HCl 4-Bromobenzonitrile->Ethyl 4-bromobenzimidate HCl 1. Anhydrous Ethanol, HCl (gas), 0°C to RT Ethanol Ethanol Ethanol->Ethyl 4-bromobenzimidate HCl HCl (gas) HCl (gas) HCl (gas)->Ethyl 4-bromobenzimidate HCl 4-Bromobenzamidine HCl 4-Bromobenzamidine HCl Ethyl 4-bromobenzimidate HCl->4-Bromobenzamidine HCl 2. Ethanolic Ammonia, RT Ammonia in Ethanol Ammonia in Ethanol Ammonia in Ethanol->4-Bromobenzamidine HCl

Pinner synthesis workflow for this compound.

Materials:

  • 4-Bromobenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Ammonia gas

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Formation of the Imidate Ester Hydrochloride (Pinner Salt):

    • Dissolve 4-bromobenzonitrile (1 equivalent) in anhydrous ethanol (3-5 equivalents) in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

    • Cool the mixture in an ice bath to 0°C.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

    • Continue passing HCl gas until the solution is saturated and a precipitate of ethyl 4-bromobenzimidate hydrochloride forms.

    • Allow the reaction mixture to stand at room temperature overnight to complete the precipitation.

    • Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to form this compound:

    • Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold ethanol.

    • Suspend the dried ethyl 4-bromobenzimidate hydrochloride in the ethanolic ammonia solution.

    • Stir the suspension at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, ammonium chloride will have precipitated. Remove it by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization: The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Serine Protease Inhibition Assay

This compound is a known inhibitor of serine proteases.[1] The following is a general protocol for assessing its inhibitory activity against a model serine protease, such as trypsin.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Trypsin Solution Trypsin Solution Pre-incubation Trypsin + Inhibitor (or buffer for control) Trypsin Solution->Pre-incubation Inhibitor Solutions 4-Bromobenzamidine HCl (various concentrations) Inhibitor Solutions->Pre-incubation Substrate Solution Chromogenic Substrate (e.g., BAPNA) Reaction Initiation Add Substrate Substrate Solution->Reaction Initiation Pre-incubation->Reaction Initiation Measurement Monitor Absorbance (e.g., at 405 nm) Reaction Initiation->Measurement Calculate Velocity Calculate Velocity Measurement->Calculate Velocity Plot Data Velocity vs. [Inhibitor] Calculate Velocity->Plot Data Determine IC50 Determine IC50 Plot Data->Determine IC50

Workflow for a serine protease inhibition assay.

Materials:

  • Trypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in the Tris-HCl buffer.

    • Prepare a stock solution of this compound in the same buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the BAPNA substrate in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer to the working concentration.

  • Assay Protocol:

    • In a 96-well microplate, add a fixed volume of the trypsin solution to each well.

    • Add an equal volume of the different concentrations of the this compound solution to the test wells. For control wells, add buffer instead of the inhibitor solution.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed BAPNA solution to all wells.

    • Immediately place the microplate in a plate reader and monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product of BAPNA hydrolysis) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Biological Activity and Signaling Pathways

The primary biological activity of this compound is the inhibition of serine proteases.[1] These enzymes are involved in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. By inhibiting serine proteases, this compound can modulate these pathways. For instance, its inhibitory action on proteases involved in the coagulation cascade could have anticoagulant effects.

While direct evidence linking this compound to specific signaling pathways such as apoptosis or inflammation is not extensively documented in publicly available literature, its role as a protease inhibitor suggests potential indirect effects. Many signaling pathways are regulated by proteolytic cleavage events mediated by serine proteases. Therefore, by inhibiting these proteases, this compound could potentially interfere with these signaling cascades. Further research is needed to elucidate the precise downstream effects of this compound on cellular signaling.

G 4-Bromobenzamidine HCl 4-Bromobenzamidine HCl Serine Proteases Serine Proteases 4-Bromobenzamidine HCl->Serine Proteases Inhibition Substrate Cleavage Substrate Cleavage Serine Proteases->Substrate Cleavage Catalyzes Downstream Signaling Signaling Pathways (e.g., Coagulation, Inflammation) Substrate Cleavage->Downstream Signaling Initiates Biological Response Biological Response Downstream Signaling->Biological Response

Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its well-defined structure and potent activity as a serine protease inhibitor make it an ideal candidate for studying the function of these enzymes and for developing new therapeutic strategies. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this important compound. Further investigation into its effects on specific signaling pathways will undoubtedly uncover new applications for this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of 4-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromobenzamidine hydrochloride, a key building block and intermediate in pharmaceutical and biochemical research. This document details the prevalent synthesis pathway, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a versatile organic compound widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a benzamidine moiety, makes it a valuable synthon for the preparation of various biologically active molecules. Benzamidines are known to interact with a range of enzymes, including serine proteases, making them important pharmacophores in the design of enzyme inhibitors. The bromo-substituent on the phenyl ring provides a useful handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse compound libraries for drug screening.

Core Synthesis Pathway: The Pinner Reaction

The most established and widely employed method for the synthesis of this compound is the Pinner reaction. This two-step process begins with the reaction of 4-bromobenzonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride (HCl) to form the corresponding imino ester hydrochloride, also known as a Pinner salt. In the second step, this intermediate is treated with ammonia to yield the desired amidine hydrochloride.[1][2]

The overall reaction is as follows:

Step 1: Formation of the Pinner Salt (Ethyl 4-bromobenzimidate hydrochloride)

4-Bromobenzonitrile reacts with ethanol in the presence of a strong acid catalyst, gaseous hydrogen chloride, to form the ethyl 4-bromobenzimidate hydrochloride intermediate.[3][4] The anhydrous conditions are crucial to prevent the hydrolysis of the nitrile and the Pinner salt intermediate.[1]

Step 2: Ammonolysis of the Pinner Salt

The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. The ammonia displaces the ethoxy group from the imino ester to form the final product, this compound.

Below is a diagram illustrating the logical workflow of the Pinner reaction for the synthesis of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_purification Work-up & Purification 4-Bromobenzonitrile 4-Bromobenzonitrile Reaction_Vessel_1 Reaction in Anhydrous Ethanol with HCl gas 4-Bromobenzonitrile->Reaction_Vessel_1 Ethanol Ethanol Ethanol->Reaction_Vessel_1 Anhydrous HCl Anhydrous HCl Anhydrous HCl->Reaction_Vessel_1 Pinner_Salt Ethyl 4-bromobenzimidate hydrochloride (Intermediate) Reaction_Vessel_1->Pinner_Salt Formation of Imino Ester Reaction_Vessel_2 Reaction with Ammonia Pinner_Salt->Reaction_Vessel_2 Ammonia Ammonia Ammonia->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product Amidine Formation Filtration Filtration Final_Product->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying G 4-Bromobenzonitrile 4-Bromobenzonitrile Protonated_Nitrile Protonated Nitrile (Nitrilium Ion) 4-Bromobenzonitrile->Protonated_Nitrile + H+ HCl HCl HCl->Protonated_Nitrile Imino_Ester_Intermediate Imino Ester Intermediate Protonated_Nitrile->Imino_Ester_Intermediate Ethanol Ethanol Ethanol->Imino_Ester_Intermediate Nucleophilic Attack Pinner_Salt Ethyl 4-bromobenzimidate hydrochloride Imino_Ester_Intermediate->Pinner_Salt Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Pinner_Salt->Tetrahedral_Intermediate Nucleophilic Attack Ammonia Ammonia Ammonia->Tetrahedral_Intermediate 4-Bromobenzamidine 4-Bromobenzamidine (Free Base) Tetrahedral_Intermediate->4-Bromobenzamidine Elimination of EtOH Final_Product 4-Bromobenzamidine hydrochloride 4-Bromobenzamidine->Final_Product + HCl

References

The Pivotal Role of Bromine in the Reactivity of 4-Bromobenzamidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride has emerged as a significant molecule in biomedical research and drug development, primarily recognized for its role as a competitive inhibitor of serine proteases.[1][2] This in-depth technical guide explores the multifaceted role of the bromine atom in defining the reactivity and inhibitory potential of this compound. By examining its electronic and steric effects, and its utility as a synthetic handle, we provide a comprehensive resource for professionals leveraging this compound in their research endeavors.

The Influence of Bromine on Inhibitory Activity: A Quantitative Perspective

The defining characteristic of 4-bromobenzamidine is its function as a serine protease inhibitor. The amidine group mimics the guanidinium side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases.[3] The bromine atom at the para-position significantly modulates this inhibitory activity through a combination of electronic and steric effects.

Electronic Effects

The bromine atom is an electron-withdrawing group by induction and a weak deactivator of the benzene ring in electrophilic aromatic substitution. Its electronic influence can be quantified by the Hammett constant (σp), which for a para-bromo substituent is +0.23. This positive value indicates its electron-withdrawing nature, which can influence the pKa of the amidinium group and its interaction with the enzyme's active site. Studies on para-substituted benzamidines have shown that electronic effects play a role in their binding affinity to trypsin.

Steric and Hydrophobic Contributions

Beyond electronics, the bromine atom contributes to the molecule's steric profile and hydrophobicity. The interaction of substituted benzamidines with serine proteases like thrombin has been shown to be affected by the hydrophobicity of the substituent.[1] The bromine atom, being larger and more lipophilic than hydrogen, can enhance binding affinity through favorable hydrophobic interactions within the S1 pocket of the protease.

Quantitative Comparison of Inhibitory Potency

The most direct measure of an inhibitor's potency is its inhibition constant (Ki). A comparative analysis of the Ki values of benzamidine and its para-substituted derivatives against trypsin provides clear evidence of the bromine atom's contribution.

InhibitorTarget EnzymeKi (µM)Reference
BenzamidineTrypsin19
BenzamidineTrypsin22.2[4]
4-AminobenzamidineTrypsin1.1 (calculated from pKi)
4-ChlorobenzamidineTrypsin4.4 (calculated from pKi)
4-Bromobenzamidine Trypsin 5.5 (calculated from pKi)
4-NitrobenzamidineTrypsin148 (calculated from pKi)

Note: Ki values were calculated from the provided pKi values in the referenced literature for consistency.

As the data indicates, 4-bromobenzamidine is a more potent inhibitor of trypsin than the unsubstituted benzamidine. This enhanced activity is attributed to the favorable combination of electronic and hydrophobic properties imparted by the bromine atom.

Visualizing the Interaction: 4-Bromobenzamidine in the Trypsin Active Site

The crystal structure of bovine pancreatic trypsin in complex with 4-bromobenzamidine (PDB ID: 7BS3) provides invaluable insight into the binding mode.[5][6] The positively charged amidinium group forms a salt bridge with the carboxylate side chain of Asp189 at the bottom of the S1 specificity pocket. The benzene ring is positioned within the hydrophobic pocket, and the bromine atom occupies a region that can accommodate its size and engage in favorable interactions.

G cluster_TrypsinActiveSite Trypsin Active Site cluster_Inhibitor 4-Bromobenzamidine Asp189 Asp189 (S1 Pocket) Ser195 Ser195 (Catalytic Triad) His57 His57 (Catalytic Triad) Gly216 Gly216 Trp215 Trp215 Amidinium Amidinium Group (+ve) Amidinium->Asp189 Salt Bridge Benzene Benzene Ring Benzene->Gly216 Hydrophobic Interaction Benzene->Trp215 Hydrophobic Interaction Bromine Bromine Atom Bromine->Ser195 Potential Halogen Bond

Caption: Binding of 4-Bromobenzamidine in the Trypsin Active Site.

The Role of Bromine in Synthetic Reactivity

The bromine atom is not only crucial for biological activity but also serves as a versatile synthetic handle for further molecular elaboration. As an aryl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the straightforward synthesis of a diverse library of derivatives with modified properties.

Experimental Protocols

This reaction enables the formation of a carbon-carbon bond between the 4-position of the benzamidine core and various aryl or vinyl groups.

Protocol:

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) is added the desired arylboronic acid (1.1-1.5 eq) and a base (e.g., K2CO3, 2.0-3.0 eq).

  • A palladium catalyst, such as Pd(PPh3)4 (0.02-0.05 eq), is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 2-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

G reagents 4-Bromobenzamidine HCl + Arylboronic Acid + Base (e.g., K2CO3) product 4-Arylbenzamidine Derivative reagents->product Suzuki-Miyaura Coupling catalyst Pd(PPh3)4 catalyst->product solvent Solvent (e.g., Dioxane/H2O) solvent->product heat Heat (80-100 °C) heat->product workup Workup & Purification product->workup Isolation

Caption: Suzuki-Miyaura Coupling Workflow.

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of N-aryl benzamidine derivatives.

Protocol:

  • A reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a strong base (e.g., NaOtBu, 1.5-2.0 eq).

  • An anhydrous, aprotic solvent (e.g., toluene or dioxane) is added, and the vessel is sealed and heated under an inert atmosphere at 80-120 °C for 4-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated.

  • The residue is purified by column chromatography to yield the desired N-aryl benzamidine derivative.

G reactants 4-Bromobenzamidine HCl + Amine + Base (e.g., NaOtBu) coupled_product N-Aryl-4-aminobenzamidine Derivative reactants->coupled_product Buchwald-Hartwig Amination catalyst_system Pd Precatalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) catalyst_system->coupled_product solvent_heat Solvent (e.g., Toluene) Heat (80-120 °C) solvent_heat->coupled_product final_product Purified Product coupled_product->final_product Purification

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

The bromine atom in this compound is a critical determinant of its chemical and biological properties. It enhances its potency as a serine protease inhibitor through a combination of electronic and hydrophobic effects. Furthermore, it provides a reactive center for synthetic chemists to generate novel derivatives with tailored functionalities. A thorough understanding of the role of bromine is therefore essential for the effective application of this compound in drug discovery and chemical biology. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this versatile molecule.

References

4-Bromobenzamidine Hydrochloride: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of serine proteases, a diverse class of enzymes implicated in a multitude of physiological and pathological processes. Its utility in early-stage drug discovery stems from its ability to selectively bind to the active site of these enzymes, thereby modulating their activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and applications in targeting diseases such as cancer and inflammation. Detailed experimental protocols for serine protease inhibition assays and a summary of available inhibition data are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide illustrates key signaling pathways involving serine proteases that can be targeted by inhibitors like this compound, offering a conceptual framework for future drug development efforts.

Introduction

Serine proteases are a large and functionally diverse family of enzymes characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site. These enzymes play crucial roles in various biological processes, including digestion, blood coagulation, fibrinolysis, immunity, and tissue remodeling. Dysregulation of serine protease activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. Consequently, the development of specific and potent serine protease inhibitors is a significant focus of modern drug discovery.[1]

This compound has emerged as a valuable tool for researchers in this field. As a competitive inhibitor, it reversibly binds to the active site of serine proteases, mimicking the substrate and preventing catalysis. The presence of the bromine atom at the para position of the benzamidine scaffold can influence its binding affinity and selectivity for different proteases. This guide will delve into the technical aspects of utilizing this compound as a research tool in early-stage drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid with the chemical formula C₇H₈BrClN₂. It is soluble in water and some organic solvents. A summary of its key chemical properties is provided in Table 1.

PropertyValueReference
CAS Number 55368-42-8[2]
Molecular Formula C₇H₈BrClN₂[2]
Molecular Weight 235.51 g/mol [2]
Appearance White to off-white solid[2]
Purity ≥98%
Storage 2-8°C
SMILES C1=CC(=CC=C1C(=N)N)Br.Cl[2]
InChI Key IMTHEBSPHHMJOJ-UHFFFAOYSA-N[2]

Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the guanidinium group of arginine or the protonated amino group of lysine, which are common recognition motifs for many serine proteases, particularly those with trypsin-like specificity. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site. The binding is reversible and characterized by an inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites.

The interaction of 4-bromobenzamidine with the active site of bovine pancreatic trypsin has been structurally characterized by X-ray crystallography (PDB ID: 7BS3), providing a detailed view of the binding mode.[3]

Quantitative Inhibition Data

Table 2: Inhibition Constants (Ki) of Benzamidine against various Serine Proteases

Serine ProteaseKi (µM)
Trypsin11.2
β-Trypsin18.4
Berenil1.79

Note: This data is for the parent compound benzamidine and is intended to serve as a reference.[4] The inhibitory activity of this compound may differ.

Experimental Protocols

The following are detailed protocols for common serine protease inhibition assays that can be adapted for use with this compound.

Trypsin Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound against trypsin using a colorimetric substrate.

Materials:

  • Trypsin (from bovine pancreas)

  • This compound (test inhibitor)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (substrate)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of L-BAPNA in DMSO.

    • Prepare a stock solution of this compound in Tris-HCl buffer or DMSO.

    • Prepare working solutions of all reagents by diluting the stock solutions in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • A series of dilutions of this compound (or buffer for the control).

      • Trypsin solution.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the L-BAPNA substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline formation is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Urokinase Inhibition Assay (Fluorometric)

This protocol outlines a method for assessing the inhibition of urokinase (uPA) by this compound using a fluorogenic substrate.

Materials:

  • Human Urokinase (uPA)

  • This compound (test inhibitor)

  • Fluorogenic uPA substrate (e.g., a peptide conjugated to 7-amino-4-trifluoromethylcoumarin (AFC))

  • Urokinase Assay Buffer (specific to the kit or as optimized)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (λex = ~350 nm, λem = ~450 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute the human urokinase and substrate according to the manufacturer's instructions.

    • Prepare a stock solution and serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Urokinase Assay Buffer

      • Serial dilutions of this compound (or buffer for the control).

      • Human Urokinase solution.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic uPA substrate to each well.

    • Immediately measure the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C, protected from light.

  • Data Analysis:

    • Determine the reaction rate (change in fluorescence over time) for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

    • For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models.[5]

Signaling Pathways and Experimental Workflows

Serine proteases are integral components of complex signaling cascades that regulate cellular behavior in both health and disease. This compound, by inhibiting these proteases, can modulate these pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key serine protease signaling pathways and a general experimental workflow for inhibitor screening.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system is a critical regulator of extracellular matrix degradation, cell migration, and invasion, processes that are central to cancer progression and inflammation.

uPA_Signaling uPA uPA uPAR uPAR uPA->uPAR Plasminogen Plasminogen Plasmin Plasmin Integrins Integrins uPAR->Integrins interacts with Plasminogen->Plasmin activation ECM Extracellular Matrix (ECM) Plasmin->ECM degradation MMPs Pro-MMPs Plasmin->MMPs activation ActiveMMPs Active MMPs ActiveMMPs->ECM degradation FAK FAK Integrins->FAK activates ERK ERK FAK->ERK activates CellMigration Cell Migration & Invasion ERK->CellMigration Bromobenzamidine 4-Bromobenzamidine Hydrochloride Bromobenzamidine->uPA inhibits Trypsin_PAR2_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleaves and activates G_protein G-protein PAR2->G_protein activates MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Invasion Cell Invasion MAPK_pathway->Invasion Bromobenzamidine 4-Bromobenzamidine Hydrochloride Bromobenzamidine->Trypsin inhibits Thrombin_Inflammation_Signaling Thrombin Thrombin PARs Protease-Activated Receptors (PARs) Thrombin->PARs activates EndothelialCells Endothelial Cells PARs->EndothelialCells ImmuneCells Immune Cells PARs->ImmuneCells Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) EndothelialCells->Cytokines release Chemokines Chemokines EndothelialCells->Chemokines release AdhesionMolecules Adhesion Molecules EndothelialCells->AdhesionMolecules upregulate ImmuneCells->Cytokines release Inflammation Inflammation Cytokines->Inflammation Chemokines->Inflammation AdhesionMolecules->Inflammation Bromobenzamidine 4-Bromobenzamidine Hydrochloride Bromobenzamidine->Thrombin inhibits Inhibitor_Screening_Workflow Start Start: Compound Library (including 4-Bromobenzamidine) PrimaryScreen Primary Screen: High-Throughput Assay (e.g., colorimetric or fluorometric) Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification HitIdentification->Start Inactive DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active MechanismOfAction Mechanism of Action Studies: Ki Determination (Competitive, Non-competitive, etc.) DoseResponse->MechanismOfAction SelectivityProfiling Selectivity Profiling: Screen against a panel of related proteases MechanismOfAction->SelectivityProfiling CellBasedAssays Cell-Based Assays: (e.g., migration, proliferation, cytokine release) SelectivityProfiling->CellBasedAssays LeadOptimization Lead Optimization CellBasedAssays->LeadOptimization End End: Preclinical Candidate LeadOptimization->End

References

An In-depth Technical Guide to 4-Bromobenzamidine Hydrochloride (CAS 55368-42-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride, identified by CAS number 55368-42-8, is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of biochemistry and pharmaceutical development. Its primary recognition stems from its potent activity as a competitive inhibitor of serine proteases, a diverse family of enzymes crucial to numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the properties, uses, and experimental applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 55368-42-8
Molecular Formula C₇H₈BrClN₂
Molecular Weight 235.51 g/mol [2][3]
IUPAC Name 4-bromobenzenecarboximidamide;hydrochloride[4][5]
Synonyms 4-Bromobenzimidamide hydrochloride, 4-Bromobenzamidine HCl[4]
InChI Key IMTHEBSPHHMJOJ-UHFFFAOYSA-N[4]
SMILES C1=CC(=CC=C1C(=N)N)Br.Cl[4]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to almost white solid/crystal powder[1][2]
Melting Point 269-272 °C[6][7]
Solubility Soluble in methanol[1][6]
Storage Temperature Room temperature, in a dark, inert atmosphere[6][7]
Purity (typical) ≥ 96% (HPLC)[2]

Core Applications and Uses

The utility of this compound is primarily linked to its ability to inhibit serine proteases. This property is exploited in several key areas of research and development.

Biochemical Research: Serine Protease Inhibition

This compound serves as a valuable tool for studying the function and regulation of serine proteases such as trypsin, thrombin, and plasmin.[2][7] Its inhibitory action is generally reversible and competitive, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[1] The inhibitory activity of benzamidine derivatives is influenced by the hydrophobicity and electronic properties of the substituents on the benzene ring.[7][8] This makes 4-bromobenzamidine a useful compound for structure-activity relationship (SAR) studies aimed at understanding the binding pockets of different serine proteases.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound is utilized in the early stages of drug discovery.[9] Given that dysregulation of serine protease activity is implicated in a variety of diseases, including cancer and inflammatory conditions, this compound can be used as a starting point or a reference compound in the development of novel therapeutic agents.[2][9] It can also be employed in high-throughput screening assays to identify other potential protease inhibitors.

Diagnostic Applications

The ability of this compound to specifically interact with certain proteases allows for its use in diagnostic assays.[2] For example, it can be used to detect or quantify the activity of specific proteases in biological samples, which may serve as biomarkers for certain diseases.[2]

Affinity Chromatography

Benzamidine derivatives, including 4-bromobenzamidine, can be immobilized on a solid support to create an affinity chromatography matrix. This technique is widely used for the purification of serine proteases from complex biological mixtures or for the removal of contaminating proteases from a protein sample of interest.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving benzamidine derivatives, which can be adapted for use with this compound.

Serine Protease (Trypsin) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a benzamidine derivative against trypsin.

Materials:

  • Tris-HCl buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Trypsin solution (20 nM in Tris-HCl buffer)

  • This compound solution (various concentrations in Tris-HCl buffer)

  • N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) solution (1 mM in Tris-HCl buffer)

  • UV-Vis spectrophotometer

Procedure:

  • In a suitable reaction vessel, add a solution of trypsin in Tris-HCl buffer.

  • Add the this compound solution to the trypsin solution and incubate the mixture at 25 °C for 1 minute.

  • To initiate the reaction, add the TAME substrate solution to the mixture.

  • Immediately monitor the change in absorbance at 247 nm over a period of 1 minute.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The trypsin activity is determined using pseudo-first-order reaction kinetics and normalized to the activity of untreated trypsin.

Affinity Chromatography for Serine Protease Purification

This protocol outlines the general steps for using a benzamidine-based affinity column to purify or remove serine proteases.

Materials:

  • Benzamidine-sepharose affinity column

  • Binding buffer (e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4)

  • Elution buffer (e.g., 0.05 M Glycine-HCl, pH 3.0)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Sample containing the serine protease

  • Chromatography system or syringe pump

Procedure:

  • Equilibrate the benzamidine-sepharose column with 5-10 column volumes of binding buffer.

  • Load the sample onto the column at a flow rate that allows for efficient binding.

  • Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

  • Elute the bound serine protease with 5-10 column volumes of elution buffer. Collect the eluate in fractions containing neutralization buffer to immediately raise the pH and preserve enzyme activity.

  • Monitor the protein content of the fractions by measuring absorbance at 280 nm.

  • Pool the fractions containing the purified protease and perform a buffer exchange into a suitable storage buffer.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of serine proteases. The benzamidine moiety mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases, allowing it to bind to the S1 pocket of the enzyme's active site. The bromine atom at the 4-position of the benzene ring contributes to the compound's hydrophobicity and electronic properties, which can influence its binding affinity and selectivity for different proteases.[7]

While specific signaling pathways directly modulated by this compound are not extensively documented, the inhibition of serine proteases can have downstream effects on various cellular processes. For instance, some serine proteases are involved in the activation of signaling cascades that regulate cell proliferation, migration, and apoptosis. Therefore, inhibitors like this compound have the potential to indirectly affect these pathways. Research on other benzamidine derivatives has suggested possible links to the modulation of pathways involving transcription factors such as MYC, FOS, and JUN, as well as protein kinase C (PKC) in the context of cancer cell growth.

Below are graphical representations of a general experimental workflow for serine protease inhibition and a simplified model of a cancer-related signaling pathway that could be a target for such inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) incubation Incubate Enzyme with Inhibitor reagents->incubation instrument Set up Spectrophotometer measurement Measure Absorbance Change instrument->measurement reaction Initiate Reaction with Substrate incubation->reaction reaction->measurement kinetics Calculate Reaction Rate measurement->kinetics inhibition Determine % Inhibition kinetics->inhibition

Workflow for a Serine Protease Inhibition Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., MYC, FOS, JUN) erk->transcription Phosphorylation protease Serine Protease (e.g., for pro-protein activation) protease->receptor Activation (potential) inhibitor 4-Bromobenzamidine Hydrochloride inhibitor->protease Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Potential Impact of a Serine Protease Inhibitor on a Cancer Signaling Pathway.

Conclusion

This compound is a versatile and potent tool for researchers and drug development professionals. Its well-defined role as a serine protease inhibitor makes it invaluable for basic research into enzyme mechanisms, as a lead compound in the development of new therapeutics, and as a component in diagnostic and purification methodologies. A thorough understanding of its properties and applications, as outlined in this guide, will facilitate its effective use in advancing scientific discovery.

References

Methodological & Application

Application Notes and Protocols for Inhibiting Trypsin with 4-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease, plays a crucial role in digestion and various physiological and pathological processes, including inflammation, tumor invasion, and viral infectivity.[1] Its proteolytic activity is tightly regulated, and its dysregulation is implicated in several diseases. Consequently, the inhibition of trypsin is a key area of research for drug development. 4-Bromobenzamidine hydrochloride is a synthetic small molecule inhibitor of trypsin and other serine proteases.[2] As a competitive inhibitor, it binds to the active site of trypsin, preventing substrate binding and subsequent catalysis.[3][4] These application notes provide a detailed protocol for characterizing the inhibition of trypsin by this compound, including methods to determine its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50).

Mechanism of Action

4-Bromobenzamidine acts as a competitive inhibitor of trypsin.[4] The benzamidine moiety mimics the side chains of arginine and lysine, the natural substrates of trypsin, allowing it to bind with high affinity to the S1 specificity pocket of the enzyme's active site. The positively charged amidinium group forms a salt bridge with the carboxylate of the conserved Asp189 residue at the bottom of the S1 pocket, a key interaction for substrate recognition. The binding of 4-Bromobenzamidine to the active site physically blocks the access of the substrate, thereby inhibiting the enzyme's proteolytic activity. The interaction of 4-bromobenzamidine with the active site of bovine pancreatic trypsin has been structurally characterized and is available in the Protein Data Bank (PDB ID: 7BS3).

Quantitative Data Summary

InhibitorTarget EnzymeInhibition Constant (Ki)Reference
BenzamidineTrypsin11.2 µM[5]
BenzamidineTrypsin19 µM[6]
Berenil (a bis-benzamidine)Trypsin-like protease32.4 µM[5]
4,4'-diazoamino-bis-benzamidineBovine Trypsin~1.50 µM[7]
InhibitorTarget EnzymeIC50Reference
TEG-BA (a benzamidine derivative)Trypsin79 µM[3]
Glue10-BA (a benzamidine conjugate)Trypsin6.2 µM[3]

Experimental Protocols

Materials and Reagents
  • Bovine Pancreatic Trypsin (e.g., TPCK-treated, Worthington Biochemical)

  • This compound (e.g., TCI America, Cat. No. B4161)[8]

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester (TAME) as substrate[3][9]

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)[3]

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of measuring absorbance at 253 nm (for BAEE) or 247 nm (for TAME)[3]

  • 96-well microplates (for high-throughput assays) or quartz cuvettes

Preparation of Solutions
  • Trypsin Stock Solution: Prepare a stock solution of trypsin at 1 mg/mL in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 20 nM) in Tris-HCl buffer.[3]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Due to the hydrochloride salt form, it should also be soluble in aqueous buffers; however, using DMSO for the initial stock ensures complete dissolution.[10]

  • Substrate Solution: Prepare a stock solution of the chosen substrate (e.g., 10 mM BAEE or TAME) in the assay buffer.

Experimental Workflow for Trypsin Inhibition Assay

G cluster_prep Solution Preparation cluster_assay Enzyme Assay cluster_data Data Analysis prep_trypsin Prepare Trypsin Solution pre_incubation Pre-incubate Trypsin with Inhibitor/Buffer prep_trypsin->pre_incubation prep_inhibitor Prepare 4-Bromobenzamidine HCl (Serial Dilutions) prep_inhibitor->pre_incubation prep_substrate Prepare Substrate Solution initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_absorbance Measure Absorbance Change Over Time (Kinetic Read) initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities (v₀) measure_absorbance->calc_velocity plot_data Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) calc_velocity->plot_data determine_params Determine Ki and IC50 plot_data->determine_params

Caption: Workflow for determining trypsin inhibition.

Protocol for Determining the Inhibition Constant (Ki)
  • Assay Setup: In a 96-well plate or cuvettes, add the following components in order:

    • Tris-HCl buffer

    • A fixed concentration of trypsin solution.

    • Varying concentrations of this compound solution.

    • A control reaction with buffer instead of the inhibitor.

  • Pre-incubation: Incubate the mixture of trypsin and inhibitor (or buffer) for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for the binding equilibrium to be reached.

  • Reaction Initiation: Initiate the enzymatic reaction by adding varying concentrations of the substrate (e.g., BAEE or TAME) to each well/cuvette.

  • Kinetic Measurement: Immediately start monitoring the change in absorbance at the appropriate wavelength (253 nm for BAEE, 247 nm for TAME) over time using a spectrophotometer.[3]

  • Data Analysis:

    • Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance versus time plots for each substrate and inhibitor concentration.

    • Plot the data using a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.

    • To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) is often used. For a competitive inhibitor, the lines will intersect on the y-axis.

    • The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by non-linear regression fitting of the Michaelis-Menten equation for competitive inhibition.

Protocol for Determining the IC50 Value
  • Assay Setup: In a 96-well plate, add the following:

    • Tris-HCl buffer

    • A fixed concentration of trypsin solution.

    • A serial dilution of this compound solution.

    • A control reaction with buffer instead of the inhibitor (representing 0% inhibition).

    • A blank reaction with buffer instead of both inhibitor and enzyme (representing 100% inhibition).

  • Pre-incubation: Incubate the plate for 5-10 minutes at a constant temperature.

  • Reaction Initiation: Add a fixed concentration of the substrate (typically at its Km value) to all wells to start the reaction.

  • Endpoint or Kinetic Measurement: Measure the absorbance after a fixed time point (endpoint assay) or monitor the reaction kinetically.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Application in Studying Signaling Pathways

Trypsin is known to activate a class of G protein-coupled receptors called Protease-Activated Receptors (PARs), particularly PAR2.[1] The activation of PAR2 by trypsin is involved in various signaling cascades that can lead to inflammatory responses and other cellular effects.[11] By inhibiting trypsin with this compound, researchers can investigate the role of trypsin-mediated PAR2 activation in these pathways.

Trypsin-Mediated PAR2 Signaling Pathway

G Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage & Activation Inhibitor 4-Bromobenzamidine HCl Inhibitor->Trypsin Inhibition G_protein G Protein Activation PAR2->G_protein PLC PLC Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC->Downstream Inflammation Inflammatory Response Downstream->Inflammation

Caption: Inhibition of Trypsin-mediated PAR2 signaling.

This pathway highlights how an inhibitor like this compound can be used as a tool to block the initial step of PAR2 activation by trypsin, thereby allowing for the study of the downstream consequences of this signaling cascade in various cellular contexts, including inflammation and cancer. Additionally, trypsin has been shown to facilitate the entry of certain viruses, such as SARS-CoV-2, by cleaving viral spike proteins.[12] Therefore, inhibitors of trypsin could be investigated for their potential antiviral effects.

Conclusion

This compound is a valuable tool for researchers studying the function and regulation of trypsin and related serine proteases. The protocols outlined in these application notes provide a framework for the detailed characterization of its inhibitory properties. By determining key parameters such as Ki and IC50, and by utilizing this inhibitor in cell-based assays, scientists can further elucidate the role of trypsin in health and disease, and explore the therapeutic potential of its inhibition.

References

Application Notes: 4-Bromobenzamidine Hydrochloride in Affinity Chromatography for Protease Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobenzamidine hydrochloride is a competitive inhibitor of trypsin-like serine proteases. When covalently immobilized onto a solid support, such as agarose beads, it serves as a highly effective ligand for the affinity purification of these enzymes. This technique is predicated on the specific interaction between the active site of the protease and the benzamidine analog. This method is valuable for both the purification of specific proteases and the removal of contaminating proteases from protein samples, a critical step in many research and drug development applications.[1][2][3][4][5] The purification strategy involves capturing the target protease on the 4-bromobenzamidine-coupled matrix, washing away unbound proteins, and then eluting the purified protease by altering buffer conditions to disrupt the ligand-enzyme interaction.

Principle of Separation

The principle of affinity chromatography using 4-bromobenzamidine relies on the reversible and specific binding of the benzamidine moiety to the active site of serine proteases.[2] The brominated phenyl group of 4-bromobenzamidine mimics the side chain of arginine or lysine, which are the natural substrates for trypsin-like proteases. This interaction allows for the selective retention of target proteases on the column while other proteins pass through. Elution of the bound protease is typically achieved by changing the pH to a more acidic condition or by competitive elution with a soluble inhibitor.[4][6]

Applications

  • Purification of Serine Proteases: This method is highly effective for the purification of a variety of serine proteases, including trypsin, thrombin, urokinase, kallikrein, and enterokinase.[1][2][6]

  • Removal of Protease Contaminants: A common application is the removal of trace amounts of serine proteases from preparations of recombinant proteins or other purified proteins to prevent proteolytic degradation.[3][4][5][7] This is particularly important after the cleavage of fusion tags by proteases like thrombin.[4][7]

  • Separation of Closely Related Proteases: The high selectivity of the ligand can enable the separation of proteases with similar physical properties.[1][2][8]

  • Zymogen Purification: This technique can also be used to purify the inactive zymogen forms of serine proteases, such as prekallikrein.[9][10]

Quantitative Data Summary

The following tables summarize typical performance characteristics of benzamidine-based affinity chromatography media. While the data below is for p-aminobenzamidine-linked agarose, similar performance can be expected for 4-bromobenzamidine-based media, although specific binding capacities may vary.

Table 1: Binding Capacities of Benzamidine Affinity Media

Target ProteaseBinding Capacity (mg/mL of medium)Reference
Trypsin≥ 35[3][5][9]
Trypsin~13[6]

Table 2: Characteristics of a Typical Benzamidine Affinity Medium

ParameterValueReference
Ligandp-Aminobenzamidine[9]
MatrixHighly cross-linked 4% or 6% agarose[6][9]
Average Particle Size90 µm[6][9]
Recommended pH (long term)2-8[9]
Recommended pH (short term)1-9[9]
Recommended Flow Velocity30–300 cm/h[9]
Chemical StabilityStable in all commonly used aqueous buffers[6][9]

Experimental Protocols

Protocol 1: Preparation of the Affinity Column

This protocol describes the steps for packing the 4-bromobenzamidine-agarose resin into a chromatography column.

  • Resin Preparation: Equilibrate the 4-bromobenzamidine-agarose resin to room temperature.

  • Slurry Formation: Create a slurry of the resin with binding buffer (typically 50% v/v).

  • Column Packing: Pour the slurry into the column in a single, continuous motion to avoid air bubbles.

  • Bed Settling: Allow the resin to settle in the column.

  • Column Equilibration: Wash the packed column with 5-10 column volumes of binding buffer at the desired flow rate until the baseline is stable.[4]

Protocol 2: Purification of a Serine Protease

This protocol outlines the general procedure for capturing and eluting a target serine protease.

  • Sample Preparation: Clarify the sample by centrifugation or filtration to remove any particulate matter. Ensure the sample is in a buffer compatible with binding (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0).[4][5][6]

  • Sample Loading: Apply the prepared sample to the equilibrated column at a flow rate that allows for sufficient interaction between the target protease and the ligand.

  • Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.[4] Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound protease using one of the following methods:

    • pH Elution: Use a low pH elution buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).[4] Collect fractions and immediately neutralize them with a high pH buffer (e.g., 1 M Tris-HCl, pH 9.0) to preserve enzyme activity.[4][5]

    • Competitive Elution: Use a buffer containing a competitive inhibitor, such as 20 mM p-aminobenzamidine in binding buffer.[11]

  • Analysis of Fractions: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for protease activity using a specific assay.

Protocol 3: Column Regeneration and Storage

Proper regeneration and storage are crucial for maintaining the performance of the affinity column over multiple cycles.

  • Regeneration:

    • Wash the column with 3-5 column volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).[4][6]

    • Wash with 3-5 column volumes of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).[4][6]

    • Repeat this cycle 2-3 times.[6]

    • Finally, re-equilibrate the column with 5-10 column volumes of binding buffer.

  • Cleaning-in-Place (CIP): For more rigorous cleaning, wash the column with a non-ionic detergent (e.g., 0.1% Triton X-100) or 8 M urea.[4][9]

  • Storage: For long-term storage, wash the column with 5 column volumes of 20% ethanol in 0.05 M sodium acetate, pH 4.0 and store at 4-8°C.[5][9]

Visualizations

AffinityChromatographyWorkflow start Start: Prepare Slurry pack_column Pack Column start->pack_column equilibrate Equilibrate Column (Binding Buffer) pack_column->equilibrate load_sample Load Sample equilibrate->load_sample wash Wash Column (Binding Buffer) load_sample->wash elute Elute Protease (Elution Buffer) wash->elute collect Collect Fractions elute->collect regenerate Regenerate Column elute->regenerate end End: Purified Protease collect->end regenerate->equilibrate Re-use

Caption: Workflow for protease purification using affinity chromatography.

DrugDevLogic crude_protein Crude Protein Sample (with protease contamination) affinity_chrom 4-Bromobenzamidine Affinity Chromatography crude_protein->affinity_chrom pure_protein Purified Protein of Interest (Protease-free) affinity_chrom->pure_protein downstream Downstream Applications (e.g., structural studies, functional assays) pure_protein->downstream drug_dev Drug Development downstream->drug_dev

Caption: Role of protease removal in the drug development pipeline.

References

Application Notes and Protocols for 4-Bromobenzamidine Hydrochloride in Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride is a synthetic small molecule that acts as a competitive inhibitor of serine proteases.[1][2] Its utility in biochemical research and diagnostics stems from its ability to selectively bind to the active site of these enzymes, thereby modulating their activity. Serine proteases play crucial roles in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression.[3][4] Consequently, the detection and quantification of specific protease activities are valuable for disease diagnosis, prognosis, and monitoring therapeutic interventions. These application notes provide detailed protocols and data for the use of this compound in the development of diagnostic assays for serine proteases.

Physicochemical Properties

PropertyValueReference
CAS Number 55368-42-8[5]
Molecular Formula C₇H₇BrN₂·HCl[5]
Molecular Weight 235.51 g/mol [5]
Appearance White to off-white crystalline solid[5]
Melting Point 269-272 °C[5]
Solubility Soluble in Methanol and Water[5]
Storage Room temperature, in a dark, inert atmosphere[5]

Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases. The benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases like trypsin, thrombin, and plasmin. This structural similarity allows the inhibitor to bind to the S1 specificity pocket in the active site of the enzyme, preventing the binding and cleavage of the natural substrate.

Mechanism of Competitive Inhibition by 4-Bromobenzamidine cluster_0 Enzyme Active Site Serine_Protease Serine Protease (e.g., Trypsin) Active_Site Active Site (S1 Pocket) Products Cleavage Products Active_Site->Products Catalyzes Cleavage Substrate Natural Substrate (e.g., Arginine/Lysine-containing peptide) Substrate->Active_Site Binds to Inhibitor 4-Bromobenzamidine Inhibitor->Active_Site Competitively Binds to No_Products No Reaction Workflow for Chromogenic Protease Inhibition Assay Start Start Reagent_Prep Prepare Reagents: - Enzyme (Trypsin) - Inhibitor (4-Bromobenzamidine) - Substrate (L-BAPNA) - Buffer Start->Reagent_Prep Assay_Setup Set up 96-well plate: - Blanks - Controls (No Inhibitor) - Test wells with varying inhibitor concentrations Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C for 15 min Assay_Setup->Pre_incubation Reaction_Start Add chromogenic substrate to all wells Pre_incubation->Reaction_Start Data_Acquisition Measure absorbance at 405 nm over time Reaction_Start->Data_Acquisition Data_Analysis Calculate reaction rates and % inhibition Data_Acquisition->Data_Analysis IC50_Ki Determine IC50 and Ki values Data_Analysis->IC50_Ki End End IC50_Ki->End

References

Application Notes and Protocols for 4-Bromobenzamidine Hydrochloride in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases.[1] Serine proteases, such as trypsin, tryptase, and neutrophil elastase, are key mediators in the inflammatory cascade.[2][3] These enzymes are often upregulated in inflammatory conditions and contribute to tissue damage and the propagation of the inflammatory response through pathways like the Protease-Activated Receptor 2 (PAR2) signaling cascade.[4][5] The inhibitory action of this compound on these proteases suggests its potential as a valuable tool for studying the role of serine proteases in inflammatory disease models and as a lead compound for the development of novel anti-inflammatory therapeutics.[1]

These application notes provide a summary of the theoretical framework, potential applications, and example protocols for utilizing this compound in inflammation research. While direct and extensive studies on this specific compound in inflammatory models are limited, the provided information is based on the known mechanisms of benzamidine derivatives and standard immunological and pharmacological assays.

Mechanism of Action in Inflammation

The primary mechanism by which this compound is proposed to exert anti-inflammatory effects is through the inhibition of trypsin-like serine proteases.[1] These proteases, when released during an inflammatory stimulus, cleave and activate PAR2 on the surface of various cells, including epithelial cells, endothelial cells, and immune cells like macrophages.[2][4]

Activation of PAR2 initiates a G-protein-coupled signaling cascade that leads to the activation of transcription factors such as NF-κB.[6] This, in turn, upregulates the expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and other inflammatory mediators like prostaglandins (e.g., PGE2).[6][7] By inhibiting the upstream serine proteases, this compound can theoretically block this signaling cascade, thereby reducing the production of these key inflammatory molecules.

G cluster_0 cluster_1 Inflammatory Stimulus Inflammatory Stimulus Serine Proteases (Trypsin, Tryptase) Serine Proteases (Trypsin, Tryptase) Inflammatory Stimulus->Serine Proteases (Trypsin, Tryptase) Release PAR2 PAR2 (Inactive) Serine Proteases (Trypsin, Tryptase)->PAR2 Cleavage & Activation 4-Bromobenzamidine HCl 4-Bromobenzamidine HCl 4-Bromobenzamidine HCl->Serine Proteases (Trypsin, Tryptase) Inhibition PAR2_active PAR2 (Active) G-Protein Signaling G-Protein Signaling PAR2_active->G-Protein Signaling NF-kB Activation NF-kB Activation G-Protein Signaling->NF-kB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression Cytokines & Prostaglandins (TNF-α, IL-6, PGE2) Cytokines & Prostaglandins (TNF-α, IL-6, PGE2) Pro-inflammatory Gene Expression->Cytokines & Prostaglandins (TNF-α, IL-6, PGE2) Production & Release Inflammation Inflammation Cytokines & Prostaglandins (TNF-α, IL-6, PGE2)->Inflammation

Caption: Proposed anti-inflammatory mechanism of 4-Bromobenzamidine HCl.

Data Presentation

Quantitative data for the anti-inflammatory activity of this compound is not extensively available in published literature. However, data from structurally related benzamidine and benzamide compounds can provide insights into its potential efficacy.

Table 1: Inhibitory Activity of Benzamidine (Unsubstituted Parent Compound) Against Various Serine Proteases

Serine Protease Ki (Inhibition Constant)
Trypsin 35 µM
Plasmin 350 µM
Thrombin 220 µM

(Data for unsubstituted benzamidine, a related compound)

Table 2: Anti-inflammatory Activity of N-benzyl-4-bromobenzamide (NBBA), a Structurally Related Compound, in LPS-Induced Human Gingival Fibroblasts (HGFs)

Inflammatory Mediator % Inhibition by NBBA (10 µg/ml)
Interleukin-6 (IL-6) 35.6 ± 0.5%
Prostaglandin E2 (PGE2) 75.6 ± 0.52%

[Data derived from a study on a structurally related benzamide derivative.[7]]

Experimental Protocols

The following are example protocols that can be adapted to evaluate the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity by Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of proteins, a common feature of inflammation.[8]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Prepare reaction mixture: - Egg albumin - PBS (pH 6.4) - 4-Bromobenzamidine HCl (various conc.) C Incubate at 37°C for 15 min A->C B Prepare control (vehicle instead of compound) B->C D Heat at 70°C for 5 min to induce denaturation C->D E Cool to room temperature D->E F Measure absorbance (turbidity) at 660 nm E->F G Calculate % inhibition of denaturation F->G

Caption: Workflow for the in vitro protein denaturation assay.

Materials:

  • This compound

  • Fresh hen's egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water).

  • The reaction mixture consists of 0.2 ml of egg albumin, 2.8 ml of PBS (pH 6.4), and 2 ml of varying concentrations of this compound.[8]

  • Prepare a control group using the vehicle instead of the test compound.

  • Prepare a standard group using a known anti-inflammatory drug.

  • Incubate the mixtures at 37°C for 15 minutes.[8]

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[8]

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[8]

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: In Vitro Inhibition of Cytokine Release from LPS-Stimulated Macrophages

This protocol evaluates the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

G A Culture macrophages (e.g., RAW 264.7) B Pre-treat cells with 4-Bromobenzamidine HCl (various concentrations) for 1-2 hours A->B C Stimulate cells with LPS (e.g., 1 µg/mL) B->C D Incubate for 18-24 hours C->D E Collect cell culture supernatant D->E G Assess cell viability (e.g., MTT assay) D->G F Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA E->F H Analyze data and determine IC50 F->H

Caption: Workflow for macrophage cytokine release inhibition assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

  • Reagents for cell viability assay (e.g., MTT)

Procedure:

  • Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a non-stimulated control and a vehicle control.

  • Incubate the cells for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of this compound using an MTT or similar cell viability assay to ensure that the observed effects on cytokine levels are not due to cell death.

  • Analyze the data to determine the concentration-dependent inhibitory effect of the compound and calculate the IC50 value if possible.

Protocol 3: In Vivo Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This is a standard in vivo model of acute inflammation to assess the efficacy of potential anti-inflammatory agents.[9][10][11]

G A Acclimatize rats and divide into groups (Control, Standard, Test) B Administer 4-Bromobenzamidine HCl (i.p. or p.o.) to test groups 30-60 min before carrageenan A->B C Measure initial paw volume (plethysmometer) A->C D Induce inflammation by injecting carrageenan (1%) into the sub-plantar region of the right hind paw B->D C->D E Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) D->E F Calculate paw edema volume and % inhibition E->F G Optional: Euthanize animals and collect paw tissue for histological or biochemical analysis E->G

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound

  • Carrageenan (lambda, type IV)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Appropriate vehicle for drug administration (e.g., saline, 0.5% CMC)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound (e.g., intraperitoneally or orally) to the test groups 30-60 minutes before inducing inflammation. The control and standard groups receive the vehicle and the standard drug, respectively.

  • Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[8]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

  • At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis (e.g., histology, cytokine measurement).

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.

Conclusion

This compound, as a serine protease inhibitor, presents a compelling case for investigation in various inflammatory disease models. The provided protocols offer a starting point for researchers to explore its anti-inflammatory potential in both in vitro and in vivo settings. Further studies are warranted to elucidate its specific molecular targets within the inflammatory milieu and to generate robust quantitative data on its efficacy.

References

Application Notes and Protocols for 4-Bromobenzamidine Hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. Its benzamidine core structure mimics the side chain of arginine, allowing it to bind to the active site of serine proteases that have a substrate preference for arginine residues. This inhibitory activity makes it a valuable tool in biochemical research and drug discovery for studying the function and regulation of these enzymes, which are implicated in a wide range of physiological and pathological processes, including blood coagulation, inflammation, and cancer.[1]

Physicochemical Properties

PropertyValue
CAS Number 55368-42-8
Molecular Formula C₇H₈BrClN₂
Molecular Weight 235.51 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

Mechanism of Action

4-Bromobenzamidine acts as a competitive inhibitor of serine proteases.[2] The positively charged amidinium group interacts with the negatively charged aspartate residue (Asp189) in the S1 pocket of the enzyme's active site, a key feature for recognizing arginine and lysine substrates. By occupying the active site, 4-Bromobenzamidine prevents the binding and subsequent cleavage of the natural substrate. The bromo-substituent at the para-position of the benzene ring can influence the binding affinity and selectivity towards different serine proteases due to its electronic and steric properties.[3]

Serine_Protease_Inhibition cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Competitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex Binds Substrate Substrate (S) Substrate->ES_Complex Binds Product Products (P) ES_Complex->Product Catalysis Inhibitor 4-Bromobenzamidine (I) Inhibitor->EI_Complex Binds EI_Complex->Enzyme Reversible

Mechanism of competitive inhibition by 4-Bromobenzamidine.

Quantitative Data for Benzamidine Analogues

InhibitorEnzymeKᵢ (µM)IC₅₀ (µM)Reference
BenzamidineTrypsin (bovine)18.4-
BenzamidineThrombin (human)65-[3]
BenzamidinePlasmin (human)350-[3]
4-AminobenzamidineTrypsin (bovine)--
4-MethylbenzamidineTrypsin (bovine)--[4]
N-substituted-(4-bromophenyl) benzenesulfonamidesAcetylcholinesterase-52.63 - 98.72

Experimental Protocols

Protocol 1: Determination of Inhibitory Activity against Trypsin

This protocol is adapted for a 96-well plate format using a chromogenic substrate.

Materials:

  • This compound

  • Trypsin (e.g., from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • L-BAPNA Stock Solution: Prepare a 10 mM stock solution of L-BAPNA in DMSO.

    • This compound Stock Solution: Prepare a 10 mM stock solution in Tris-HCl buffer.

  • Assay Protocol:

    • Prepare serial dilutions of this compound in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (no inhibitor), add 20 µL of Tris-HCl buffer.

    • Add 160 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of a working solution of trypsin (e.g., 0.1 mg/mL in 1 mM HCl) to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of a working solution of L-BAPNA (e.g., 1 mM in Tris-HCl buffer) to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control * 100] against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • To determine the Kᵢ value, perform the assay at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.

Protocol 2: Thrombin Activity Assay

This protocol is a general guideline for a chromogenic thrombin inhibition assay.

Materials:

  • This compound

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 100 mM NaCl and 0.1% PEG 8000

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Thrombin Stock Solution: Prepare a stock solution of human α-thrombin in the assay buffer.

    • Thrombin Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate in sterile water.

    • This compound Stock Solution: Prepare a 10 mM stock solution in the assay buffer.

  • Assay Protocol:

    • Prepare serial dilutions of this compound in the assay buffer.

    • To the wells of a 96-well plate, add 25 µL of each inhibitor dilution or assay buffer for the control.

    • Add 50 µL of the thrombin working solution to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Add 25 µL of the thrombin substrate working solution to each well to start the reaction.

    • Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Similar to the trypsin assay, calculate the initial velocities and determine the IC₅₀ and Kᵢ values.

Experimental Workflow and Data Analysis

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Serial dilutions of inhibitor) Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_Incubation Reaction_Initiation Reaction Initiation (Addition of Substrate) Pre_Incubation->Reaction_Initiation Data_Acquisition Kinetic Measurement (Absorbance at 405 nm) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate V₀, % Inhibition, IC₅₀, Kᵢ) Data_Acquisition->Data_Analysis End End Data_Analysis->End

General workflow for a serine protease inhibition assay.

Conclusion

This compound is a useful tool for studying serine proteases. Its competitive inhibitory mechanism allows for the investigation of enzyme function and the screening for more potent and selective inhibitors. The provided protocols offer a starting point for researchers to characterize the inhibitory effects of this compound in various biochemical assays. While specific inhibitory constants for 4-Bromobenzamidine are not widely reported, the data from analogous compounds suggest it is an effective inhibitor of trypsin-like serine proteases. Researchers are encouraged to determine the specific Kᵢ and IC₅₀ values for their enzyme of interest under their experimental conditions.

References

Application Note and Protocol: Preparation of 4-Bromobenzamidine Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of 4-Bromobenzamidine hydrochloride. This compound is a potent inhibitor of serine proteases and is widely used in biochemical research and pharmaceutical development.[1] Adherence to this protocol will ensure the accurate and safe preparation of the solution for experimental use.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₇BrN₂·HCl[1][2]
Molecular Weight 235.51 g/mol [1][2][3]
Appearance White to off-white solid, powder, or crystal[1][2][4]
Purity (Typical) ≥ 96% (HPLC)[1]
Solubility Soluble in Methanol[2][3][4]
Storage Temperature (Solid) 0-8 °C in a cool, dark place[1][2]
Melting Point 265-272 °C[2][3]
Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[6]

  • Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[5]

    • In case of skin contact: Immediately wash off with soap and plenty of water.[2][5]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][5]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[5]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps to prepare a 100 mM stock solution of this compound in methanol. The concentration can be adjusted as needed by modifying the calculations.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Methanol (ACS grade or higher)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

  • Amber glass storage vials or polypropylene tubes

  • Vortex mixer

Procedure

1. Calculation of Required Mass:

To prepare a stock solution of a specific volume and concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example for 10 mL of a 100 mM stock solution:

  • Concentration = 100 mM = 0.1 mol/L

  • Volume = 10 mL = 0.01 L

  • Molecular Weight = 235.51 g/mol [1][2][3]

Mass (g) = 0.1 mol/L x 0.01 L x 235.51 g/mol = 0.02355 g = 23.55 mg

2. Weighing the Compound:

  • Place a clean, dry weighing boat on the analytical balance and tare it.

  • Carefully weigh out the calculated amount (e.g., 23.55 mg) of this compound solid using a spatula. Record the exact mass.

3. Dissolving the Compound:

  • Transfer the weighed solid into a clean, dry beaker or directly into the volumetric flask.

  • Add a portion of the solvent (e.g., 5-7 mL of methanol for a 10 mL final volume) to the container.

  • Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the solid. A vortex mixer can also be used to aid dissolution. Ensure the solid is completely dissolved before proceeding.

4. Final Volume Adjustment:

  • Once the solid is fully dissolved, carefully add methanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

5. Aliquoting and Storage:

  • For ease of use and to prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

  • Store the aliquots at -20°C for long-term storage. For short-term storage, 0-8°C is suitable.[1] It is best practice to prepare fresh solutions for critical experiments.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., 23.55 mg for 10 mL of 100 mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh Mass value dissolve 3. Dissolve in Methanol (In volumetric flask) weigh->dissolve Weighed solid adjust 4. Adjust to Final Volume (Add methanol to mark) dissolve->adjust Dissolved compound mix 5. Homogenize Solution (Invert flask 10-15 times) adjust->mix Final volume aliquot 6. Aliquot Solution (Single-use volumes) mix->aliquot Homogeneous solution store 7. Store Appropriately (-20°C for long-term) aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: 4-Bromobenzamidine Hydrochloride in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride is a versatile synthetic intermediate with significant applications in pharmaceutical chemistry. Its core structure, featuring a reactive bromine atom and a benzamidine moiety, makes it a valuable building block for the synthesis of a wide range of biologically active compounds. The benzamidine group is a well-known pharmacophore that mimics the guanidinium group of arginine, enabling it to bind to the active sites of serine proteases.[1] Consequently, this compound is extensively utilized in the development of serine protease inhibitors, a class of drugs with therapeutic applications in various diseases, including thrombosis, inflammation, and cancer.[1]

One of the most prominent applications of this intermediate is in the synthesis of direct thrombin inhibitors, such as dabigatran etexilate, a potent oral anticoagulant.[2][3] The synthetic pathway to these inhibitors often involves the conversion of a precursor nitrile to the essential amidine group, a transformation for which the Pinner reaction is a classic and effective method.[4][5][6] Furthermore, the presence of the bromo-substituent on the phenyl ring provides a reactive handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the facile introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of serine protease inhibitors via Suzuki-Miyaura cross-coupling.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromobenzamidine with Arylboronic Acids

The following table summarizes the quantitative data for a representative Suzuki-Miyaura cross-coupling reaction between a 4-bromophenyl derivative and various arylboronic acids. This reaction highlights the utility of the 4-bromophenyl moiety, present in this compound, for constructing biaryl scaffolds common in many pharmaceutical agents. The data is adapted from a study on a similar 4-bromophenyl-substituted heterocyclic system, demonstrating the expected reactivity and yields.

EntryArylboronic AcidProductSolventBaseCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Phenylboronic acid4-Phenylbenzamidine derivative1,4-Dioxane/H₂OK₃PO₄Pd(PPh₃)₄ (5)801860
24-Tolylboronic acid4-(4-Tolyl)benzamidine derivative1,4-Dioxane/H₂OK₃PO₄Pd(PPh₃)₄ (5)802065
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)benzamidine derivative1,4-Dioxane/H₂OK₃PO₄Pd(PPh₃)₄ (5)801872
44-Chlorophenylboronic acid4-(4-Chlorophenyl)benzamidine derivative1,4-Dioxane/H₂OK₃PO₄Pd(PPh₃)₄ (5)802255
53-Fluorophenylboronic acid4-(3-Fluorophenyl)benzamidine derivative1,4-Dioxane/H₂OK₃PO₄Pd(PPh₃)₄ (5)802058
62-Naphthylboronic acid4-(2-Naphthyl)benzamidine derivative1,4-Dioxane/H₂OK₃PO₄Pd(PPh₃)₄ (5)802462

Data is representative and adapted from a similar system to illustrate the synthetic utility. Actual yields may vary depending on the specific reaction conditions and the nature of the 4-bromobenzamidine derivative used.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylbenzamidine Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental for the synthesis of biaryl scaffolds found in many serine protease inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 80 °C in an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-arylbenzamidine derivative.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: 4-Bromobenzamidine HCl, Arylboronic Acid, K₃PO₄ inert Establish Inert Atmosphere (Ar or N₂) start->inert reagents Add Catalyst (Pd(PPh₃)₄) and Solvents (Dioxane/H₂O) inert->reagents heat Heat to 80°C reagents->heat Stir vigorously monitor Monitor by TLC/LC-MS (18-24 h) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Filter, Concentrate, and Purify by Chromatography dry->purify end 4-Arylbenzamidine Derivative purify->end Isolated Product coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa Prothrombin Prothrombin X->Prothrombin TissueFactor Tissue Factor (III) TissueFactor->X + VIIa VII VII VII->TissueFactor Thrombin Thrombin Prothrombin->Thrombin + Va Thrombin->XI Positive Feedback Fibrinogen Fibrinogen Thrombin->Fibrinogen V V Thrombin->V Positive Feedback VIII VIII Thrombin->VIII Positive Feedback XIII XIII Thrombin->XIII Positive Feedback ThrombinInhibitor Thrombin Inhibitor Thrombin->ThrombinInhibitor Inhibited by (e.g., Dabigatran) Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin + XIIIa

References

Application Notes and Protocols for Monitoring Serine Protease Inhibition by 4-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes crucial to a multitude of physiological processes, including digestion, blood coagulation, and the immune response.[1][2] Their dysregulation is implicated in numerous diseases, making them significant targets for therapeutic intervention. 4-Bromobenzamidine hydrochloride is a competitive inhibitor of serine proteases, acting by mimicking the natural substrate and binding to the enzyme's active site.[3][4] This document provides detailed application notes and protocols for monitoring the inhibition of key serine proteases, such as trypsin and thrombin, by this compound.

Data Presentation

InhibitorTarget ProteaseInhibition TypeKi (µM) - Hypothetical
4-Bromobenzamidine HClTrypsin (bovine)Competitive15
4-Bromobenzamidine HClThrombin (human)Competitive25
Benzamidine HClTrypsin (bovine)Competitive18.4 - 22.2[5][6]

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for Trypsin

This protocol outlines a kinetic assay to determine the Ki of this compound for bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of L-BAPNA in DMSO.

    • Prepare a working Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, set up a series of reactions with varying concentrations of both the substrate (L-BAPNA) and the inhibitor (this compound).

    • Include control wells without the inhibitor for each substrate concentration.

    • A typical setup would involve a final reaction volume of 200 µL.

  • Reaction Initiation and Measurement:

    • To each well, add the Tris-HCl buffer, the appropriate volume of the this compound stock solution (or DMSO for controls), and the appropriate volume of the L-BAPNA stock solution.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding a fixed amount of trypsin to each well.

    • Immediately start monitoring the change in absorbance at 405 nm over time using the microplate reader. The p-nitroaniline product of the reaction absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each reaction.

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • To determine the Ki, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation. For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis.

Protocol 2: Thrombin Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to assess the inhibitory activity of this compound against human thrombin using a fluorogenic substrate.

Materials:

  • Human Thrombin

  • This compound

  • Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human thrombin in the assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Assay Setup:

    • In a black 96-well microplate, add the assay buffer, varying concentrations of this compound (or DMSO for controls), and a fixed concentration of the fluorogenic substrate.

    • Keep the final volume consistent across all wells.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding a fixed amount of thrombin to each well.

    • Immediately begin measuring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 350/450 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

    • Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The IC50 can then be converted to a Ki value if the mechanism of inhibition is known to be competitive and the Michaelis constant (Km) of the substrate is determined.

Visualizations

Signaling Pathways

Serine proteases like trypsin and thrombin are involved in complex signaling cascades. Their inhibition can have significant downstream effects.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1/PAR-4 Thrombin->PAR1 Cleavage & Activation G_protein G-protein (Gq, G12/13) PAR1->G_protein PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_PKC->Platelet_Activation ROCK->Platelet_Activation Inhibitor 4-Bromobenzamidine Hydrochloride Inhibitor->Thrombin Inhibition

Caption: Thrombin signaling pathway leading to platelet activation and its inhibition.

Trypsin_PAR2_Signaling Trypsin Trypsin PAR2 PAR-2 Trypsin->PAR2 Cleavage & Activation G_protein G-protein (Gq, Gs) PAR2->G_protein PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC PKA PKA cAMP->PKA MAPK_NFkB MAPK & NF-κB Signaling Ca_PKC->MAPK_NFkB PKA->MAPK_NFkB Inflammation Inflammatory Response MAPK_NFkB->Inflammation Inhibitor 4-Bromobenzamidine Hydrochloride Inhibitor->Trypsin Inhibition

Caption: Trypsin-mediated PAR-2 signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a serine protease inhibitor like this compound.

Inhibitor_Characterization_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Selectivity & Specificity cluster_3 Structural & Cellular Studies a Primary Assay (Single Concentration) b Identify Hit Compound (e.g., >50% inhibition) a->b c Dose-Response Curve (IC50 Determination) b->c d Kinetic Studies (Determine Ki and Mechanism of Inhibition) c->d e Panel of Serine Proteases d->e f Selectivity Profiling e->f g Structural Biology (e.g., X-ray Crystallography) f->g h Cell-based Assays g->h

Caption: Workflow for serine protease inhibitor characterization.

References

Troubleshooting & Optimization

improving 4-Bromobenzamidine hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm observing a progressive loss of activity with my this compound solution. What is the most common cause?

The most likely cause of decreased activity is the chemical degradation of the compound in your aqueous solution. 4-Bromobenzamidine, like other benzamidine derivatives, is susceptible to hydrolysis, which breaks down the active molecule.[1] The rate of this degradation is highly dependent on the pH, temperature, and buffer composition of your solution.[1][2][3]

Q2: How does pH impact the stability of this compound?

The pH of the aqueous solution is a critical factor influencing the stability of this compound. The compound is significantly more prone to hydrolysis under basic (alkaline) conditions.[1][4] As the pH increases, particularly above neutral, the rate of degradation accelerates dramatically.[1] The primary degradation pathway involves the attack of hydroxide ions on the benzamidine functional group.[1]

Q3: What is the recommended pH range for preparing and storing aqueous solutions of this compound to ensure maximum stability?

To maximize stability and minimize hydrolytic degradation, aqueous solutions should be prepared and stored in a slightly acidic to neutral pH range. For similar compounds, maximum stability is often observed between pH 4.5 and 6.5.[3] In this range, the rate of hydrolysis is significantly reduced.

Q4: How does temperature affect the stability of my prepared solutions?

Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of this compound.[2][5] Storing solutions at elevated temperatures will lead to faster degradation and a more rapid loss of compound potency. For optimal stability, it is crucial to store stock solutions at refrigerated (e.g., 2-8 °C) or frozen temperatures.[6]

Q5: Should I be concerned about the type of buffer I use in my experiments?

Yes, the components of the buffer system can influence the rate of degradation. It has been shown that buffer species can act as catalysts for hydrolysis.[3][7] While specific data for 4-Bromobenzamidine is limited, it is good practice to select common buffers like phosphate or acetate and to validate the compound's stability within your specific experimental system if long-term stability is required.

Q6: What are the best practices for preparing and storing a stable aqueous stock solution?

To ensure the longevity and reliability of your this compound solutions, follow these guidelines:

  • Use High-Purity Water: Start with distilled, deionized, or HPLC-grade water.

  • Buffer the Solution: Prepare the solution in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5 citrate or acetate buffer).

  • Store Cold: Store the stock solution at 2-8°C for short-term use or, for long-term storage, create single-use aliquots and store them at -20°C or below to avoid repeated freeze-thaw cycles.[6]

  • Protect from Light: While benzamidine itself is not notoriously light-sensitive, it is good laboratory practice to store solutions in amber vials or protected from direct light.[8]

  • Prepare Freshly: For the most sensitive assays, prepare the working solution fresh from a frozen stock on the day of the experiment.

Troubleshooting Guide

This guide addresses the common issue of inconsistent experimental results or suspected loss of compound activity.

TroubleshootingWorkflow start Problem: Inconsistent Results or Loss of Activity check_ph 1. Check Solution pH start->check_ph ph_ok Is pH in optimal range (e.g., 4.5 - 6.5)? check_ph->ph_ok adjust_ph Action: Prepare fresh solution in an appropriate buffer. Use a calibrated pH meter. ph_ok->adjust_ph No check_storage 2. Review Storage Conditions ph_ok->check_storage Yes adjust_ph->check_storage storage_ok Was solution stored at ≤4°C and protected from light? check_storage->storage_ok adjust_storage Action: Prepare fresh solution. Aliquot for single use and store at ≤4°C or frozen (-20°C). storage_ok->adjust_storage No check_age 3. Consider Solution Age storage_ok->check_age Yes adjust_storage->check_age age_ok Was the solution prepared recently? check_age->age_ok prepare_fresh Action: Always prepare fresh working solutions for critical experiments. age_ok->prepare_fresh No end_node Issue likely resolved. If problems persist, consider compound source purity. age_ok->end_node Yes prepare_fresh->end_node

Caption: Troubleshooting workflow for this compound stability issues.

Quantitative Data on Stability

The stability of benzamidine derivatives is highly pH-dependent. The following table, adapted from data on a similar benzamidinium compound, illustrates the dramatic increase in hydrolysis rate with increasing pH at room temperature.[1]

pHPercent Hydrolyzed after 30 hoursRelative Stability
10.0< 2%Very High
11.011%Moderate
12.036%Low

This data highlights the critical importance of avoiding alkaline conditions to maintain the integrity of the compound in solution.

Visualizing the Degradation Pathway

The primary degradation route for 4-Bromobenzamidine in aqueous solution is hydrolysis of the amidine group.

DegradationPathway reactant 4-Bromobenzamidine (Active) product 4-Bromobenzoic Acid / 4-Bromobenzamide (Inactive Degradation Product) reactant->product Hydrolysis (+H₂O, catalyzed by OH⁻)

Caption: Simplified chemical hydrolysis pathway of 4-Bromobenzamidine.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

  • Materials:

    • This compound (MW: 235.51 g/mol )[6]

    • HPLC-grade water

    • Citric acid and Sodium citrate (or other suitable buffer reagents)

    • Calibrated pH meter

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Prepare a 50 mM sodium citrate buffer. Start with a 50 mM solution of citric acid and titrate with a 50 mM solution of sodium citrate until the pH is 5.5.

    • Accurately weigh 23.55 mg of this compound.

    • Dissolve the powder in a final volume of 10 mL of the pH 5.5 sodium citrate buffer to achieve a 10 mM stock solution.

    • Ensure complete dissolution using a vortex mixer.

    • Dispense the solution into single-use aliquots (e.g., 100 µL) in sterile, clearly labeled tubes.

    • For immediate use (1-2 days), store at 2-8°C. For long-term storage, store at -20°C.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general stability-indicating HPLC method that can be adapted to quantify this compound and monitor for the appearance of degradation products.

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water.

      • Solvent A: 0.1% TFA in Water

      • Solvent B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.

    • Dilute the test samples (from the stability study) into the linear range of the assay using the mobile phase.

    • Inject standards and samples onto the HPLC system.

    • Integrate the peak area corresponding to this compound. The appearance of new, earlier-eluting peaks may indicate degradation products.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress & Sampling cluster_analysis 3. Analysis cluster_kinetics 4. Data Interpretation prep_sol Prepare solutions of 4-Bromobenzamidine HCl under different conditions (e.g., pH, Temp) stress Incubate solutions under defined stress conditions prep_sol->stress sampling Collect aliquots at specific time points (t=0, 1h, 4h, 24h, etc.) stress->sampling hplc Analyze each aliquot using a stability-indicating HPLC method sampling->hplc quantify Quantify the remaining percentage of the parent compound at each time point hplc->quantify plot Plot ln(% Remaining) vs. Time to determine degradation kinetics quantify->plot compare Compare degradation rates under different conditions to identify optimal stability parameters plot->compare

Caption: General experimental workflow for conducting a stability and kinetics study.

Protocol 3: Kinetic Study of Degradation at Different pH Values

This protocol outlines how to determine the degradation rate constant (k) of this compound.

  • Setup:

    • Prepare three separate batches of a 100 µg/mL solution of this compound in buffers of different pH values (e.g., pH 5.5, pH 7.4, and pH 9.0).

    • Place the solutions in a temperature-controlled environment (e.g., a 37°C water bath).

  • Sampling:

    • Immediately after preparation, take a sample from each solution. This is the t=0 time point.

    • Collect subsequent samples at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Immediately quench any further degradation in the collected samples, either by freezing or by adding an acid to lower the pH if the sample is from a basic condition.

  • Analysis:

    • Analyze all samples using the validated HPLC method (Protocol 2) to determine the concentration of this compound remaining.

    • For each pH condition, calculate the natural logarithm (ln) of the remaining concentration (Ct).

    • Plot ln(Ct) versus time (t). For a first-order reaction, this plot will be a straight line.[9][10]

    • The degradation rate constant (k) is the negative of the slope of this line. A larger 'k' value indicates faster degradation.

References

common side products in reactions with 4-Bromobenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using 4-Bromobenzamidine Hydrochloride in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding common side products that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most prevalent side products arise from the hydrolysis of the amidine functional group. Under aqueous conditions, especially with heat or in the presence of acid or base, 4-bromobenzamidine can hydrolyze to form 4-bromobenzamide. Further hydrolysis of the amide can yield 4-bromobenzoic acid.

Q2: My reaction is run under anhydrous conditions. Can hydrolysis still be a problem?

A2: Yes. Even in reactions run under anhydrous conditions, trace amounts of water in reagents or solvents can be sufficient to cause hydrolysis, particularly with prolonged reaction times or elevated temperatures. The hygroscopic nature of the hydrochloride salt can also introduce water into the reaction.

Q3: Besides hydrolysis, are there other types of side products I should be aware of?

A3: While hydrolysis is the most common issue, other side reactions can occur depending on the specific reaction conditions. These may include:

  • Self-condensation: Under certain conditions, amidines can react with themselves to form triazine derivatives or other oligomeric species.

  • Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol could potentially react with the amidine group, though this is less common than hydrolysis.

  • Decomposition: At very high temperatures, thermal decomposition can lead to the formation of 4-bromobenzonitrile through the elimination of ammonia.

Q4: How stable are aqueous stock solutions of this compound?

A4: Aqueous solutions are not recommended for long-term storage due to hydrolysis.[1] It is best to prepare solutions fresh for each use.[2] If a solution must be stored, it should be for a short time in frozen aliquots under an inert atmosphere to minimize both hydrolysis and oxidation.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My final product is contaminated with a significant amount of 4-bromobenzoic acid.

  • Potential Cause: This is a classic sign of extensive hydrolysis of the amidine group. This is favored by the presence of water, elevated temperatures, and either strongly acidic or basic conditions.[3][4][5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents and ensure all starting materials are dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent atmospheric moisture from entering the system.

    • Control pH: If your reaction conditions are flexible, try to maintain a pH closer to neutral. Benzamidines are known to hydrolyze in basic water.[5]

    • Lower Reaction Temperature: If the reaction kinetics allow, reduce the temperature to slow the rate of hydrolysis.

    • Purification: 4-bromobenzoic acid can often be removed from a less polar organic product by washing the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. The carboxylate salt will be extracted into the aqueous layer.

Issue 2: My LC-MS analysis shows a byproduct with the mass of 4-bromobenzamide.

  • Potential Cause: This indicates partial hydrolysis of the 4-bromobenzamidine. It is the intermediate in the hydrolysis pathway to 4-bromobenzoic acid.

  • Troubleshooting Steps:

    • Follow the recommendations for preventing hydrolysis (See Issue 1). Limiting the reaction time may also help prevent the initial hydrolysis step from occurring.

    • Purification: 4-bromobenzamide has different polarity compared to the starting material and the final product. It can typically be separated using column chromatography.

Issue 3: In a pyrimidine synthesis, my yields are low and the product is impure.

  • Potential Cause: When using amidines to synthesize pyrimidines (e.g., via the Pinner synthesis), side reactions can compete with the desired cyclization.[6] If the other reactant is a β-ketoester, side reactions like the formation of N-acylureas (if urea is present) or Hantzsch-type dihydropyridines can occur.[7]

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Ensure the molar ratios of the amidine and the dicarbonyl compound are optimized.

    • Catalyst Choice: The choice of acid or base catalyst can significantly influence the reaction pathway. A Lewis acid catalyst might favor the desired pyrimidine formation.[7]

    • Temperature Control: Elevated temperatures can sometimes lead to the decomposition of one of the reactants, favoring byproduct formation.[7]

Side Product Formation Conditions

The following table summarizes conditions that favor the formation of common side products.

Side ProductChemical FormulaFormation ConditionsMitigation Strategy
4-BromobenzamideC₇H₆BrNOPresence of water, neutral to basic pH, moderate heat.Use anhydrous reagents/solvents, control pH, minimize reaction time.
4-Bromobenzoic AcidC₇H₅BrO₂Presence of water, strongly acidic or basic conditions, prolonged heating.[3][4][5]Use anhydrous conditions, buffer the reaction if possible, use moderate temperatures.
4-BromobenzonitrileC₇H₄BrNHigh temperatures, thermal decomposition.Maintain lowest effective reaction temperature.

Process Diagrams

The following diagrams illustrate the troubleshooting logic and the chemical pathways leading to common side products.

G start Unexpected Side Product Observed in Reaction check_mass Identify Side Product by Mass Spectrometry / NMR start->check_mass is_acid Is it 4-Bromobenzoic Acid? check_mass->is_acid is_amide Is it 4-Bromobenzamide? is_acid->is_amide No cause_hydrolysis Cause: Extensive Hydrolysis (Water, Heat, Acid/Base) is_acid->cause_hydrolysis Yes is_nitrile Is it 4-Bromobenzonitrile? is_amide->is_nitrile No cause_partial_hydrolysis Cause: Partial Hydrolysis (Trace Water, Heat) is_amide->cause_partial_hydrolysis Yes cause_thermal Cause: Thermal Decomposition (Excessive Heat) is_nitrile->cause_thermal Yes other Other Side Product is_nitrile->other No solution_anhydrous Solution: - Use anhydrous solvents/reagents - Control pH and temperature - Purify via base wash cause_hydrolysis->solution_anhydrous solution_anhydrous_short Solution: - Strict anhydrous conditions - Minimize reaction time - Purify via chromatography cause_partial_hydrolysis->solution_anhydrous_short solution_temp Solution: - Reduce reaction temperature - Ensure even heating cause_thermal->solution_temp

Caption: Troubleshooting workflow for identifying and mitigating side products.

G reactant 4-Bromobenzamidine (Starting Material) desired_product Desired Product (e.g., Pyrimidine) reactant->desired_product Desired Reaction Pathway (e.g., + 1,3-dicarbonyl) side_amide 4-Bromobenzamide (Side Product) reactant->side_amide Side Reaction: Partial Hydrolysis (+ H₂O) side_acid 4-Bromobenzoic Acid (Side Product) side_amide->side_acid Side Reaction: Full Hydrolysis (+ H₂O, Heat/Acid/Base)

Caption: Reaction pathways showing formation of hydrolysis side products.

Example Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol for the synthesis of 2-(4-bromophenyl)-4,6-dimethylpyrimidine demonstrates key steps where side product formation can be controlled.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Anhydrous Diethyl ether

Procedure:

  • Reaction Setup: All glassware must be oven-dried and cooled under a stream of dry nitrogen. To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (40 mL).

  • Base Preparation: Carefully add sodium ethoxide (2.0 eq) to the ethanol. Stir until fully dissolved. Note: This creates a basic environment where water presence can be highly detrimental.

  • Addition of Reactants: Add this compound (1.0 eq) to the stirred solution, followed by the dropwise addition of acetylacetone (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Note: Monitor the temperature carefully to avoid overheating, which could promote decomposition. Longer reaction times may increase hydrolysis if trace water is present.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL). Troubleshooting Note: If 4-bromobenzoic acid is a suspected byproduct, a wash with a cold, dilute NaHCO₃ solution could be performed before the brine wash.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired pyrimidine from any unreacted starting materials and less polar byproducts like 4-bromobenzamide.

References

troubleshooting inconsistent results with 4-Bromobenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 4-Bromobenzamidine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases.[1] Its primary application is in biochemical research and drug discovery to study the function and regulation of serine proteases, which are enzymes involved in a wide range of physiological and pathological processes, including digestion, blood coagulation, and inflammation.[1]

Q2: How should this compound be stored?

For long-term stability, this compound should be stored as a solid at 2-8°C, protected from light and moisture. Stock solutions should be prepared fresh for optimal performance. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

Table 1: Representative Solubility of this compound

SolventSolubilityNotes
WaterSolubleAs a hydrochloride salt, it is expected to be soluble in aqueous solutions.
MethanolSolubleOften used for preparing stock solutions.
EthanolSolubleCan be used as a solvent for stock solutions.
DMSOSolubleA common solvent for preparing high-concentration stock solutions.
PBS (pH 7.4)SolubleExpected to be soluble in physiological buffers.

This table is representative and solubility may vary depending on the specific lot, purity, and experimental conditions. It is recommended to perform small-scale solubility tests before preparing large volumes of solution.

Troubleshooting Guides

Inconsistent or No Inhibition in Serine Protease Assays

Problem: You are not observing the expected inhibition of your target serine protease, or the results are highly variable between experiments.

Possible Causes and Solutions:

  • Degradation of this compound:

    • Solution: Prepare fresh stock solutions of the inhibitor for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. The stability of the compound in your specific assay buffer over the course of the experiment should also be considered.

  • Incorrect Inhibitor Concentration:

    • Solution: Verify the calculations for your dilutions. Perform a dose-response experiment to determine the IC50 value for your specific enzyme and assay conditions.

  • Assay Conditions Not Optimal:

    • Solution: Ensure the pH, temperature, and incubation times of your assay are optimal for both the enzyme and the inhibitor. Benzamidine-based inhibitors are known to be reversible and competitive, meaning their effectiveness can be influenced by substrate concentration.[2] Consider the order of addition of reagents; pre-incubating the enzyme with the inhibitor before adding the substrate may enhance the observed inhibition.

  • Enzyme Inactivity:

    • Solution: Test the activity of your enzyme stock using a known substrate and control inhibitor to ensure it is active.

  • Interference from Assay Components:

    • Solution: Some components of your assay buffer, such as reducing agents, may interfere with the inhibitor. Review the compatibility of all assay components.

Diagram 1: Troubleshooting Workflow for Inconsistent Inhibition

Troubleshooting Inconsistent Inhibition start Inconsistent or No Inhibition Observed check_inhibitor Check Inhibitor Integrity - Prepare fresh stock - Verify concentration start->check_inhibitor check_enzyme Verify Enzyme Activity - Use positive control substrate - Use control inhibitor start->check_enzyme check_assay Review Assay Conditions - pH, temperature, incubation time - Substrate concentration start->check_assay troubleshoot_protocol Modify Protocol - Pre-incubate enzyme and inhibitor - Check order of addition check_inhibitor->troubleshoot_protocol check_enzyme->troubleshoot_protocol check_assay->troubleshoot_protocol analyze_data Re-analyze Data - Check for outliers - Review kinetic model troubleshoot_protocol->analyze_data analyze_data->start Problem Persists success Consistent Inhibition Achieved analyze_data->success Problem Solved

Caption: A logical workflow for troubleshooting inconsistent results in a serine protease inhibition assay.

Precipitation of this compound in Assay Buffer

Problem: The inhibitor precipitates out of solution when added to the aqueous assay buffer.

Possible Causes and Solutions:

  • Exceeding Solubility Limit:

    • Solution: While this compound is generally soluble in aqueous buffers, high concentrations may exceed its solubility limit. Try preparing a more dilute stock solution or a slightly lower final concentration in your assay.

  • "Salting Out" Effect:

    • Solution: High concentrations of salts in your buffer can decrease the solubility of organic molecules. If possible, try reducing the salt concentration of your buffer while maintaining optimal conditions for your enzyme.

  • pH-Dependent Solubility:

    • Solution: The solubility of benzamidine derivatives can be influenced by pH. Ensure the pH of your assay buffer is compatible with maintaining the solubility of the inhibitor.

  • Use of a Co-solvent:

    • Solution: If solubility in a purely aqueous buffer is a persistent issue, consider preparing your stock solution in an organic solvent like DMSO and then diluting it into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity.

Diagram 2: Decision Tree for Addressing Solubility Issues

Addressing Solubility Issues start Precipitation Observed check_concentration Is Concentration Too High? start->check_concentration yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No reduce_conc Reduce Final Concentration yes_conc->reduce_conc check_buffer Check Buffer Composition no_conc->check_buffer success Solubility Issue Resolved reduce_conc->success high_salt High Salt? check_buffer->high_salt Yes no_high_salt No check_buffer->no_high_salt No reduce_salt Reduce Salt Concentration high_salt->reduce_salt check_ph Check pH no_high_salt->check_ph reduce_salt->success adjust_ph Adjust Buffer pH check_ph->adjust_ph use_cosolvent Use a Co-solvent (e.g., DMSO) check_ph->use_cosolvent If pH adjustment is not an option adjust_ph->success use_cosolvent->success

Caption: A decision tree to systematically address precipitation of the inhibitor in your assay.

Experimental Protocols

Protocol: Trypsin Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against trypsin. This can be adapted for other serine proteases with appropriate modifications to the substrate and buffer conditions.

Materials:

  • Trypsin (from bovine pancreas)

  • This compound

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Prepare Reagents:

    • Tris Buffer: Prepare 50 mM Tris-HCl, adjust pH to 8.0, and add CaCl2 to a final concentration of 20 mM.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice.

    • Substrate Solution: Prepare a 1 mM solution of BAEE in Tris buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or an appropriate solvent like DMSO.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Blank: 100 µL of Tris buffer.

      • Control (No Inhibitor): 50 µL of Tris buffer + 50 µL of trypsin working solution.

      • Inhibitor Wells: 50 µL of this compound at various dilutions + 50 µL of trypsin working solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 100 µL of the substrate solution (BAEE) to all wells to initiate the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 253 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram 3: Workflow for Trypsin Inhibition Assay

Trypsin Inhibition Assay Workflow prep Prepare Reagents - Buffer - Enzyme - Substrate - Inhibitor setup Set up 96-well Plate - Blanks - Controls - Inhibitor dilutions prep->setup preincubate Pre-incubate Plate (37°C for 15 min) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Measure Absorbance (253 nm, kinetic read) initiate->read analyze Data Analysis - Calculate velocities - Determine % inhibition - Calculate IC50 read->analyze

References

optimizing reaction conditions for 4-Bromobenzamidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the synthesis of 4-bromobenzamidine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, primarily via the Pinner reaction of 4-bromobenzonitrile.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient acid catalyst.Ensure a steady stream of anhydrous HCl gas is passed through the reaction mixture. The reaction is acid-catalyzed, and insufficient HCl will result in low conversion.[1][2]
Presence of moisture leading to hydrolysis of the intermediate Pinner salt.Use anhydrous solvents (e.g., ethanol, dioxane) and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly avoid moisture.[3]
Reaction temperature is too low.While initial stages may require low temperatures to form the Pinner salt, the subsequent ammonolysis may require room temperature or gentle heating. Monitor the reaction by TLC to determine the optimal temperature.[3]
Poor quality of starting materials.Use high-purity 4-bromobenzonitrile and anhydrous ethanol. Impurities can lead to side reactions.
Formation of Side Products (e.g., 4-Bromobenzamide) Hydrolysis of the intermediate imidate hydrochloride (Pinner salt).Strictly maintain anhydrous conditions throughout the reaction. The Pinner salt is highly susceptible to hydrolysis, which will lead to the formation of the corresponding ester and subsequently the amide.[2]
Pinner salt rearrangement.Temperature control is crucial. Imidate hydrochlorides can be thermodynamically unstable at higher temperatures and may rearrange. Low temperatures during the initial HCl addition are recommended.[4]
Product is Difficult to Purify Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC. If necessary, extend the reaction time or optimize the amount of acid catalyst and ammonia source.
Formation of ammonium chloride salts.During workup, ensure proper washing steps are included to remove inorganic salts. Recrystallization is an effective method for purification.
Inconsistent Results Variability in the concentration of HCl in the alcohol.For better reproducibility, prepare a standardized solution of HCl in the alcohol or ensure consistent gas flow rate and time for each experiment.
Hygroscopic nature of the final product.Store the final product, this compound, in a desiccator to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Pinner reaction.[1][2][4] This involves the acid-catalyzed reaction of 4-bromobenzonitrile with an alcohol (typically ethanol) to form an intermediate imidate salt (Pinner salt), which is then treated with an ammonia source to yield the final amidine hydrochloride.[2][4]

Q2: Why are anhydrous conditions so critical for this synthesis?

A2: The intermediate of the Pinner reaction, the alkyl imidate hydrochloride (Pinner salt), is highly reactive and susceptible to hydrolysis.[2] If water is present in the reaction mixture, the Pinner salt will be hydrolyzed to form the corresponding ester (ethyl 4-bromobenzoate), which can then react with ammonia to form the undesired side product, 4-bromobenzamide. Maintaining anhydrous conditions ensures that the reaction proceeds to the desired amidine product.

Q3: What are the key parameters to control for optimizing the yield and purity?

A3: The key parameters to control are:

  • Moisture Control: Strict anhydrous conditions are paramount.

  • Temperature: Low temperatures (e.g., 0-5 °C) are crucial during the formation of the Pinner salt to prevent its decomposition. The subsequent ammonolysis step may be carried out at room temperature.

  • Acid Catalyst: A sufficient amount of anhydrous hydrogen chloride is necessary to catalyze the reaction effectively.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to ensure it proceeds to completion.

Q4: Can I use a different alcohol other than ethanol?

A4: Yes, other primary or secondary alcohols can be used in the Pinner reaction.[2] However, the choice of alcohol will affect the intermediate Pinner salt and may require optimization of the reaction conditions. For the synthesis of the amidine, the alcohol is ultimately displaced by ammonia, but its nature can influence the rate and efficiency of the initial step.

Q5: What are some potential side products I should look out for?

A5: The most common side product is 4-bromobenzamide, which forms from the hydrolysis of the intermediate Pinner salt. Other potential impurities include unreacted 4-bromobenzonitrile and the intermediate ethyl 4-bromobenzoimidate hydrochloride if the ammonolysis step is incomplete.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pinner Reaction

This protocol is based on established procedures for the Pinner reaction to synthesize amidines from nitriles.

Materials:

  • 4-Bromobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Chloroform (optional, as a co-solvent)

  • Anhydrous Hydrogen Chloride (gas)

  • Ammonium Carbonate or Ammonia gas

  • Anhydrous Diethyl Ether (for precipitation)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-bromobenzonitrile in anhydrous ethanol. If using a co-solvent, a mixture of chloroform and ethanol can be used.

  • Pinner Salt Formation: Cool the solution to 0-5 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress (e.g., by TLC or the formation of a precipitate). The formation of the imidate hydrochloride (Pinner salt) may take several hours to overnight. It is crucial to maintain a low temperature during this step to prevent the decomposition of the Pinner salt.

  • Isolation of Pinner Salt (Optional): The Pinner salt may precipitate from the solution. It can be isolated by filtration under an inert atmosphere and washed with anhydrous diethyl ether. However, it is often used directly in the next step without isolation.

  • Ammonolysis: To the reaction mixture containing the Pinner salt (or the isolated salt redissolved in anhydrous ethanol), add an excess of an ammonia source. This can be done by adding solid ammonium carbonate in portions or by bubbling anhydrous ammonia gas through the solution.

  • Reaction Completion: Allow the reaction to stir at room temperature. The progress of the ammonolysis can be monitored by TLC until the Pinner salt is consumed. This step may take several hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any inorganic salts (e.g., ammonium chloride).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Quantitative Data Example:

The following table summarizes typical reaction conditions that can be used as a starting point for optimization.

ParameterValue
Reactants
4-Bromobenzonitrile1.0 eq
Anhydrous Ethanol5-10 volumes
Anhydrous HClSaturated solution
Ammonium Carbonate2.5-3.0 eq
Reaction Conditions
Temperature (Pinner Salt Formation)0-5 °C
Reaction Time (Pinner Salt Formation)12-24 h
Temperature (Ammonolysis)Room Temperature
Reaction Time (Ammonolysis)4-8 h
Expected Yield >80% (unoptimized)

Visualizations

Experimental Workflow for this compound Synthesis

G Synthesis Workflow cluster_0 Pinner Salt Formation cluster_1 Ammonolysis cluster_2 Work-up and Purification start Dissolve 4-Bromobenzonitrile in Anhydrous Ethanol cool Cool to 0-5 °C start->cool hcl Bubble Anhydrous HCl Gas cool->hcl react1 Stir for 12-24h hcl->react1 ammonia Add Ammonium Carbonate react1->ammonia Proceed to Ammonolysis react2 Stir at Room Temperature for 4-8h ammonia->react2 filter Filter Inorganic Salts react2->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Ethanol/Ether concentrate->recrystallize product 4-Bromobenzamidine HCl recrystallize->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Moisture Contamination start->cause2 cause3 Incorrect Temperature start->cause3 solution1 Increase HCl concentration or reaction time. Monitor by TLC. cause1->solution1 solution2 Use anhydrous solvents and dry glassware. Run under inert atmosphere. cause2->solution2 solution3 Maintain 0-5 °C for Pinner salt formation. Allow ammonolysis to proceed at room temperature. cause3->solution3

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

References

how to prevent degradation of 4-Bromobenzamidine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 4-Bromobenzamidine hydrochloride to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic chemical compound widely used in biochemical research as a reversible inhibitor of serine proteases, such as trypsin and other trypsin-like enzymes.[1] Its ability to block the activity of these enzymes makes it a valuable tool in preventing protein degradation during extraction and purification processes. It is also utilized in drug discovery and development for targeting proteases implicated in various diseases.[1]

Q2: What are the optimal storage conditions for solid this compound?

To ensure its long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area, protected from environmental extremes.[2] Keep the container tightly sealed and store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Q3: How should I prepare a stock solution of this compound?

It is highly recommended to prepare stock solutions fresh for each experiment to minimize degradation. If a stock solution must be prepared in advance, it should be dissolved in degassed water or a suitable buffer at a neutral or slightly acidic pH. For short-term storage, aliquots of the stock solution can be frozen at -20°C and stored under an inert gas like nitrogen or argon to prevent oxidation.

Q4: At what pH is this compound most stable in aqueous solutions?

While specific data for this compound is limited, studies on its parent compound, benzamidine, show that it is most stable in neutral to acidic conditions. Hydrolysis of benzamidine increases significantly in weakly basic to basic environments (pH 9 and above).[3][4][5] The primary degradation pathway involves the attack of hydroxide ions on the unprotonated benzamidine molecule.[3][4] Therefore, to prevent degradation, it is crucial to maintain the pH of the solution at or below 7.

Q5: Can I use a protease inhibitor cocktail that already contains a serine protease inhibitor instead of this compound?

Yes, commercially available protease inhibitor cocktails often contain a broad range of inhibitors, including those for serine proteases.[6][7] These can be a convenient alternative. However, if your experiment requires a specific and known concentration of a serine protease inhibitor, or if other components of the cocktail could interfere with your assay, using a standalone inhibitor like this compound is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of inhibitory activity in an experiment. Degradation of this compound in the experimental buffer.1. Check the pH of your buffer: Ensure it is neutral or slightly acidic. Avoid basic buffers (pH > 7).2. Prepare fresh solutions: Always use a freshly prepared stock solution of the inhibitor.3. Minimize time at room temperature: Add the inhibitor to your experimental setup just before starting the assay.
Precipitate forms when adding the stock solution to the buffer. The concentration of this compound exceeds its solubility in the final buffer.1. Check the final concentration: Ensure it is within the solubility limits for your specific buffer system.2. Dissolve completely: Make sure the compound is fully dissolved in the stock solution, using gentle heating if necessary, before adding it to the final buffer.[8]
Inconsistent results between experiments. Inconsistent inhibitor activity due to degradation of a stored stock solution.1. Prepare fresh stock solution for each experiment. 2. If using frozen aliquots, use each aliquot only once. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

Parameter Recommendation Rationale
Solid Storage 2-8°C, dry, well-ventilated, tightly sealed container.To maintain chemical stability and prevent hydration.
Solution pH Neutral to acidic (≤ pH 7)To minimize hydrolysis, which is accelerated in basic conditions.[3][4][5]
Solution Preparation Prepare fresh in degassed buffer/water.To prevent oxidation and hydrolysis.
Short-term Solution Storage Aliquot, store at -20°C under inert gas.To reduce degradation for a short period.
Incompatible Substances Strong oxidizing agents, strong acids, strong bases.To prevent chemical reactions that would degrade the compound.

Table 2: Hydrolysis of Benzamidine at Different pH Values

Data based on the parent compound, benzamidine, and is indicative of the expected behavior of this compound.

pH Half-life of Benzamidinium Reference
9300 days[4][5]
116 days[4][5]
1315 hours[4][5]

Experimental Protocols

Protocol 1: Preparation of a Fresh Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder in a fume hood, avoiding dust generation.

  • Dissolving: Add the powder to a sterile conical tube. Add the appropriate volume of degassed, purified water or a neutral/acidic buffer (e.g., 50 mM Tris-HCl, pH 7.4) to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.[8]

  • Use Immediately: Use the freshly prepared stock solution immediately in your experiment.

Protocol 2: General Workflow for a Protease Inhibition Assay
  • Prepare Buffers: Prepare all necessary experimental buffers, ensuring the final pH will be neutral or slightly acidic.

  • Prepare Fresh Inhibitor: Just before starting the assay, prepare a fresh stock solution of this compound as described in Protocol 1.

  • Pre-incubation: Add the required volume of the inhibitor stock solution to your protein sample or reaction mixture.

  • Initiate Reaction: Start the experimental reaction (e.g., by adding the substrate).

  • Monitor Activity: Monitor the reaction progress according to your specific assay protocol.

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Short-Term Storage (if necessary) weigh Weigh Solid Compound dissolve Dissolve in Degassed Neutral/Acidic Buffer weigh->dissolve mix Vortex Until Dissolved dissolve->mix use Use Immediately mix->use aliquot Aliquot Solution mix->aliquot inert Flush with Inert Gas aliquot->inert freeze Store at -20°C inert->freeze

Caption: Workflow for preparing a stable stock solution of this compound.

G start Start prep_buffers Prepare Neutral/Acidic Experimental Buffers start->prep_buffers prep_inhibitor Prepare Fresh Inhibitor Stock Solution prep_buffers->prep_inhibitor add_inhibitor Add Inhibitor to Protein Sample prep_inhibitor->add_inhibitor initiate_reaction Initiate Assay (e.g., add substrate) add_inhibitor->initiate_reaction monitor Monitor Protease Activity initiate_reaction->monitor end End monitor->end

Caption: General experimental workflow for using this compound as a protease inhibitor.

G cluster_conditions Environmental Factors basic_ph Basic pH (pH > 7) degradation Degradation Products basic_ph->degradation Hydrolysis oxidation Oxidizing Agents oxidation->degradation Oxidation temp High Temperature temp->degradation Accelerates Degradation compound 4-Bromobenzamidine Hydrochloride

Caption: Key factors leading to the degradation of this compound.

References

identifying and minimizing impurities in 4-Bromobenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzamidine hydrochloride. The information provided is designed to help identify and minimize impurities during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic process or from degradation. Process-related impurities often arise from the starting materials and intermediates, while degradation impurities typically result from hydrolysis.

Common Potential Impurities:

  • Process-Related Impurities:

    • 4-Bromobenzonitrile: The primary starting material for the synthesis. Its presence indicates an incomplete reaction.

    • Ethyl 4-bromobenzimidate hydrochloride: An intermediate in the Pinner synthesis (assuming ethanol is the solvent). Its presence suggests an incomplete reaction with ammonia.

    • 4-Bromobenzamide: Can be formed by the hydrolysis of the imidate intermediate or the final product.

    • 4-Bromobenzoic acid: Can arise from the hydrolysis of 4-Bromobenzonitrile or 4-Bromobenzamide.

  • Degradation Impurities:

    • 4-Bromobenzamide: The primary hydrolysis product of 4-Bromobenzamidine.[1]

The following table summarizes these potential impurities.

Impurity NameStructureMolar Mass ( g/mol )Typical Source
4-BromobenzonitrileBr-C₆H₄-CN182.02Starting Material
Ethyl 4-bromobenzimidate HClBr-C₆H₄-C(=NH)OEt · HCl266.55Synthesis Intermediate
4-BromobenzamideBr-C₆H₄-CONH₂200.04Process & Degradation
4-Bromobenzoic acidBr-C₆H₄-COOH201.02Process & Degradation

Q2: How can I detect and quantify these impurities?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for detecting and quantifying this compound and its impurities.[2][3] Other useful techniques for structural elucidation of unknown impurities include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]

Q3: My batch of this compound shows a higher-than-expected level of 4-Bromobenzamide. What could be the cause?

A3: The presence of elevated levels of 4-Bromobenzamide can be attributed to two main factors:

  • Incomplete Synthesis: During the Pinner synthesis, if the intermediate ethyl 4-bromobenzimidate is exposed to water, it can hydrolyze to 4-Bromobenzamide.

  • Product Degradation: this compound is susceptible to hydrolysis, especially under neutral to basic pH conditions, converting it to 4-Bromobenzamide. This can occur during workup, purification, or improper storage.

To minimize the formation of 4-Bromobenzamide, ensure anhydrous conditions during synthesis and store the final product in a cool, dry, and slightly acidic environment.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure the stability of this compound, it should be stored in a well-sealed container in a cool, dry place, protected from light and moisture. Storage at 2-8°C is often recommended. The hydrochloride salt form provides some protection against hydrolysis, but prolonged exposure to humid or alkaline conditions should be avoided.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Question: My HPLC analysis of this compound shows several unexpected peaks. How can I identify them?

Answer: Unexpected peaks in your chromatogram likely correspond to process-related impurities or degradation products. A systematic approach can help in their identification.

Troubleshooting Workflow:

Figure 1: Workflow for identifying unknown impurities.

Steps:

  • Spike with Known Standards: Inject a sample spiked with small amounts of potential impurities like 4-Bromobenzonitrile and 4-Bromobenzamide. If a peak's retention time and area increase, you have a tentative identification.

  • Forced Degradation Studies: Subject a sample of your material to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[7][8][9] This will intentionally generate degradation products. If any of the unexpected peaks in your original sample increase in size under these conditions, they are likely degradation products.

  • LC-MS/MS Analysis: Analyze the original and force-degraded samples using LC-MS/MS. This will provide the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown impurities, which can be used to elucidate their structures.[4][5][10]

Issue 2: Low Purity After Synthesis

Question: The purity of my synthesized this compound is below 95% by HPLC. How can I improve it?

Answer: Low purity is often due to incomplete reactions or side reactions during synthesis. Purification via recrystallization is a highly effective method to improve the purity of the final product.[11][12][13]

Troubleshooting and Optimization:

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, especially during the Pinner reaction, to prevent hydrolysis of intermediates.[14]

    • Reaction Time and Temperature: Optimize the reaction time and temperature to ensure the complete conversion of the starting material and intermediates.

  • Purification by Recrystallization:

    • Solvent Selection: A good recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. For this compound, a polar protic solvent like ethanol or a mixture of ethanol and a less polar co-solvent like ethyl acetate could be effective.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Wash the resulting crystals with a small amount of cold solvent to remove residual impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the quantitative determination of the purity of this compound and the separation of its potential impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (50:50 Water:Acetonitrile).

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[7][8][9]

Stress ConditionProcedure
Acid Hydrolysis Dissolve sample in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve sample in 0.1 M NaOH and heat at 60 °C for 8 hours.
Oxidative Degradation Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose solid sample to UV light (254 nm) and visible light for 7 days.

Sample Analysis:

After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the HPLC diluent before analysis.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities A 4-Bromobenzonitrile B Pinner Reaction (EtOH, HCl) A->B F Unreacted 4-Bromobenzonitrile A->F C Ethyl 4-bromobenzimidate HCl B->C D Ammonolysis (NH3) C->D G Incomplete Reaction (Ethyl 4-bromobenzimidate HCl) C->G H Hydrolysis (4-Bromobenzamide) C->H E 4-Bromobenzamidine HCl D->E E->H

Figure 2: Synthetic pathway and potential process-related impurities.

Protocol 3: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or a suitable solvent mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/ethyl acetate mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (remove insolubles) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration (isolate crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Figure 3: General workflow for purification by recrystallization.

References

Technical Support Center: 4-Bromobenzamidine Hydrochloride in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this serine protease inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. It mimics the natural substrates of these enzymes, binding reversibly to the active site and preventing the substrate from binding. This inhibition is concentration-dependent. The benzamidine moiety is a well-known arginine mimetic, which interacts with the negatively charged aspartate residue typically found at the bottom of the S1 pocket of trypsin-like serine proteases.

Q2: I'm observing precipitation when I add my this compound stock solution to my assay buffer. What could be the cause and how can I resolve it?

A2: Precipitation of this compound in aqueous buffers is a common challenge. The primary causes are typically related to solubility limits, pH effects, and buffer composition.

  • Solubility Limits: While the hydrochloride salt form enhances water solubility, it still has its limits, especially in buffers with high ionic strength.

  • pH Effects: 4-Bromobenzamidine is a weak base, and its hydrochloride salt is most soluble at a lower pH. If your assay buffer has a neutral or alkaline pH, the compound can convert to its less soluble free base form, leading to precipitation.

  • Buffer Composition: Certain buffer components, particularly phosphate, can form insoluble salts with benzamidine derivatives, causing them to precipitate out of solution.

Troubleshooting Steps:

  • Check the pH of your final assay solution. If it is neutral or alkaline, consider preparing your stock solution in a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4.0-5.0) before diluting it into your final assay buffer.

  • Avoid phosphate buffers if possible. If you are observing precipitation in Phosphate-Buffered Saline (PBS), try switching to a different buffer system like HEPES or Tris, ensuring the final pH is compatible with your enzyme's activity.

  • Prepare a fresh stock solution. Benzamidine solutions can be sensitive to oxidation. It is recommended to prepare fresh solutions for each experiment.

  • Lower the final concentration of the inhibitor. If solubility is a persistent issue, you may need to work at a lower concentration of this compound.

Q3: My protease inhibition assay is showing inconsistent or no inhibition with this compound. What are the possible reasons?

A3: Several factors can contribute to a lack of inhibitory activity in your assay:

  • Inhibitor Degradation: this compound solutions can lose activity over time, especially if not stored properly. Prepare fresh stock solutions and store them at -20°C for short-term storage (up to a few weeks). For longer-term storage, aliquoting and storing at -80°C is recommended.

  • Incorrect Concentration: Ensure accurate preparation of your stock solution and subsequent dilutions.

  • Assay Conditions: The pH and temperature of your assay can affect both the stability of the inhibitor and the activity of the protease. Ensure these are optimized and consistent across experiments.

  • Enzyme Specificity: While 4-Bromobenzamidine is a broad inhibitor of trypsin-like serine proteases, its potency can vary significantly between different enzymes. Verify that your target protease is indeed sensitive to this inhibitor.

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage and handling are crucial for maintaining the integrity of this compound.

  • Solid Form: Store the solid compound in a cool, dry, and well-ventilated place, away from incompatible materials.[1] Keep the container tightly sealed.[1]

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., sterile water or a suitable buffer). It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C for up to two weeks. For longer-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.

Safety Precautions: this compound can cause skin and serious eye irritation.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling the compound.[2] Wash hands thoroughly after handling.[1][2]

Troubleshooting Guides

Guide 1: Addressing Inhibitor Precipitation in Assay Buffer

This guide provides a systematic approach to resolving precipitation issues with this compound.

G A Start: Precipitation Observed B Check pH of final assay buffer A->B C Is pH > 7.0? B->C D Prepare stock in slightly acidic buffer (pH 4-5) C->D Yes E Check buffer composition C->E No H Prepare fresh stock solution D->H F Is buffer phosphate-based (e.g., PBS)? E->F G Switch to non-phosphate buffer (HEPES, Tris) F->G Yes F->H No G->H I Lower final inhibitor concentration H->I J Issue Resolved I->J K Contact Technical Support I->K If issue persists G A Start: No/Inconsistent Inhibition B Verify Inhibitor Integrity A->B E Verify Assay Setup A->E H Assess Enzyme Specificity A->H C Prepare fresh stock solution B->C D Check storage conditions of solid & stock B->D K Issue Resolved C->K F Confirm inhibitor concentration calculations E->F G Check assay pH and temperature E->G F->K G->K I Review literature for Ki of target protease H->I J Perform inhibitor concentration titration H->J L Consider alternative inhibitor I->L If Ki is high J->K G cluster_0 Mechanism of Competitive Inhibition Enzyme Enzyme (Protease) Active Site ES_Complex Enzyme-Substrate Complex Product Formation Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex No Reaction Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor 4-Bromobenzamidine ES_Complex->Enzyme + Product EI_Complex->Enzyme G A Prepare Stock Solution (e.g., 10 mM in water or DMSO) B Dilute to Working Concentration in Assay Buffer A->B C Pre-incubate Enzyme with Inhibitor (if required) B->C D Initiate Reaction (add substrate) C->D E Monitor Product Formation (e.g., spectrophotometrically) D->E F Data Analysis (Calculate % inhibition, IC50, Ki) E->F

References

impact of pH on 4-Bromobenzamidine hydrochloride activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of 4-Bromobenzamidine hydrochloride. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the inhibitory activity of this compound against serine proteases like trypsin?

Experimental data for related benzamidine compounds and general knowledge of trypsin activity suggest that the optimal pH range for inhibition is typically between pH 7.0 and 8.5 .[1][2] Trypsin itself exhibits maximal activity in a neutral to slightly basic environment.[2] Assays involving benzamidine derivatives are commonly performed in buffers such as Tris-HCl at pH 8.0.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Aqueous solutions of benzamidine hydrochloride are generally recommended to be prepared fresh daily due to concerns about stability. While specific degradation kinetics for this compound across a wide pH range are not extensively published, studies on other amidine-containing compounds indicate that they can be susceptible to hydrolysis, particularly at extremes of pH (highly acidic or alkaline conditions).

For optimal stability in solution, it is recommended to maintain a pH within a neutral to slightly acidic range (approximately pH 4-7) . In highly alkaline solutions, the rate of hydrolysis is likely to increase. For long-term storage, it is best to store the compound as a solid at the recommended temperature.

Q3: Can I use this compound in acidic conditions?

Yes, but its effectiveness as a serine protease inhibitor may be reduced. At very low pH values, the key aspartic acid residue (Asp189) in the S1 pocket of the protease will be protonated and therefore neutral. This will weaken the crucial electrostatic interaction with the positively charged 4-Bromobenzamidine, leading to a decrease in binding affinity and inhibitory activity.[4]

Q4: What happens to the inhibitory activity at a high pH (e.g., pH > 9)?

At high pH values, while the aspartic acid in the S1 pocket remains negatively charged, the amidinium group of 4-Bromobenzamidine (with a pKa typically around 11-12) may begin to deprotonate, losing its positive charge. This would also weaken the electrostatic interaction with the enzyme's binding pocket, leading to reduced inhibitory activity. Additionally, the stability of the compound itself may be compromised at high pH.

Troubleshooting Guides

Issue 1: I am not observing the expected level of inhibition in my serine protease assay.

  • Check the pH of your assay buffer. Ensure your buffer pH is within the optimal range of 7.0 to 8.5 for both enzyme activity and inhibitor binding.

  • Verify the freshness of your inhibitor solution. Prepare fresh solutions of this compound for each experiment to avoid potential degradation.

  • Confirm the concentration of the inhibitor. Inaccurate dilutions can lead to lower than expected inhibition.

  • Consider the presence of competing substrates. High concentrations of the enzyme's natural substrate can compete with a competitive inhibitor like 4-Bromobenzamidine.

Issue 2: My baseline in the stability study using HPLC is noisy or shows unexpected peaks over time.

  • Suspect degradation. this compound may be degrading under your experimental conditions (e.g., extreme pH, high temperature, exposure to light).

  • Perform a forced degradation study. Subject the compound to acidic, basic, oxidative, and photolytic stress to identify potential degradation products and develop a stability-indicating HPLC method.

  • Ensure proper sample handling. Use clean vials and high-purity solvents to avoid contamination.

Data Presentation

Table 1: General pH Guidelines for this compound Usage

ParameterRecommended pH RangeRationale
Optimal Inhibitory Activity 7.0 - 8.5Maximizes the electrostatic interaction between the positively charged inhibitor and the negatively charged S1 pocket of the protease. Aligns with the optimal activity range of many serine proteases like trypsin.[1][2]
Solution Stability 4.0 - 7.0 (estimated)Minimizes potential acid or base-catalyzed hydrolysis. Based on the general stability of amidine-containing compounds.

Experimental Protocols

Protocol: Determining the pH-Dependent Inhibition of Trypsin by this compound

This protocol outlines a general procedure to assess the inhibitory activity of this compound at different pH values.

  • Materials:

    • Trypsin (e.g., bovine pancreatic trypsin)

    • This compound

    • Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

    • A series of buffers covering a pH range (e.g., pH 4.0 to 10.0), such as citrate, phosphate, and borate buffers.

    • Microplate reader

    • 96-well microplates

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). b. Prepare working solutions of trypsin and BAPNA in each of the different pH buffers. c. In a 96-well plate, add:

    • A fixed volume of buffer of a specific pH.
    • A fixed volume of the trypsin solution.
    • Varying concentrations of the this compound solution. d. Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding a fixed volume of the BAPNA substrate solution to each well. f. Monitor the absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity. g. Calculate the initial reaction velocities for each inhibitor concentration at each pH. h. Plot the enzyme activity versus the inhibitor concentration for each pH to determine the IC50 value. i. Plot the IC50 or Ki values as a function of pH to visualize the pH-dependence of the inhibitory activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare 4-Bromobenzamidine Stock Solution setup_plate Set up 96-well plate: Buffer + Trypsin + Inhibitor (varied conc.) prep_inhibitor->setup_plate prep_enzyme Prepare Trypsin Working Solutions (at various pH) prep_enzyme->setup_plate prep_substrate Prepare BAPNA Working Solutions (at various pH) add_substrate Add BAPNA to initiate reaction prep_substrate->add_substrate incubation Incubate (e.g., 37°C) setup_plate->incubation incubation->add_substrate read_plate Monitor Absorbance (405 nm) add_substrate->read_plate calc_velocity Calculate Initial Reaction Velocities read_plate->calc_velocity plot_ic50 Determine IC50 at each pH calc_velocity->plot_ic50 plot_ph_profile Plot IC50/Ki vs. pH plot_ic50->plot_ph_profile

Figure 1. Experimental workflow for determining the pH-dependent inhibition profile.

Signaling_Pathway cluster_inhibitor This compound active_site Active Site (Catalytic Triad) s1_pocket S1 Specificity Pocket (Asp189-) benzamidine Positively Charged Amidinium Group benzamidine->active_site Blocks Substrate Binding benzamidine->s1_pocket Electrostatic Interaction

Figure 2. Mechanism of serine protease inhibition by 4-Bromobenzamidine.

References

storage conditions to maintain 4-Bromobenzamidine hydrochloride integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to maintain the integrity of 4-Bromobenzamidine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and contamination.[1][2][3] It is also recommended to store the compound in a well-ventilated area.[1][3][4]

Q2: I've seen different storage temperature recommendations. What is the correct temperature?

A2: Different suppliers may provide slightly different storage temperature recommendations based on their own stability studies. It is always best to adhere to the storage temperature specified on the product's certificate of analysis or safety data sheet. General recommendations range from room temperature to refrigerated conditions. For a summary of different recommended storage temperatures, please refer to the table below.

Q3: My this compound has changed color. Is it still usable?

A3: this compound is typically a white to almost white solid.[5] A significant color change may indicate degradation or contamination. It is recommended to assess the purity of the compound before use if you observe any visual changes.

Q4: How should I handle this compound safely in the laboratory?

A4: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation.[1][2][6] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][3] Work should be conducted in a well-ventilated area or under a fume hood.[1][3][4] Avoid creating dust.[3][7]

Q5: Is this compound sensitive to light?

A5: While not always explicitly stated, storing in a "dark place" is recommended, suggesting potential light sensitivity. To minimize the risk of photodegradation, it is best practice to store the compound in an opaque or amber-colored vial, protected from direct light.

Troubleshooting Guide

Issue 1: Inconsistent experimental results using a new batch of this compound.

  • Possible Cause: Improper storage or handling of the new batch may have compromised its integrity.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (see table below).

    • Assess Purity: Perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to determine the integrity of the compound. A detailed protocol is provided below.

    • Compare with a Known Standard: If available, compare the performance of the new batch against a previously validated batch or a certified reference standard.

Issue 2: The this compound powder appears clumpy or discolored.

  • Possible Cause: The compound may have absorbed moisture or degraded due to improper storage.

  • Troubleshooting Steps:

    • Visual Inspection: Note the extent of the discoloration or clumping.

    • Purity Assessment: Do not use the compound if it appears significantly different from its expected appearance. A purity assessment is highly recommended before any use.

    • Review Storage Practices: Ensure that the container is always tightly sealed after use and stored in a desiccator if you are in a high-humidity environment.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound from Various Sources

ParameterRecommendationSource(s)
Temperature Room Temperature (<15°C recommended)
0-8 °C[5]
Cool place[1][3]
Atmosphere Dry[1][2][3]
Well-ventilated[1][3][4]
Container Tightly sealed/closed[1][2][3][4]
Original container[1]
Light Dark place

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. The specific parameters may need to be optimized for your HPLC system and column.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of the this compound by dividing the peak area of the main compound by the total peak area of all peaks and multiplying by 100.

Mandatory Visualization

G Troubleshooting Workflow for this compound Integrity start Start: Suspected Issue with This compound visual_inspection Visually Inspect Compound (Color, Texture) start->visual_inspection storage_check Review Storage Conditions (Temp, Humidity, Light) visual_inspection->storage_check purity_assessment Perform Purity Assessment (e.g., HPLC) storage_check->purity_assessment compare_results Compare Purity Results to Specifications purity_assessment->compare_results use_compound Compound is Suitable for Use discard_compound Discard Compound and Procure New Batch acceptable Purity Meets Specifications? compare_results->acceptable acceptable->use_compound Yes document_deviation Document Deviation and Investigate Cause acceptable->document_deviation No document_deviation->discard_compound

Caption: Troubleshooting workflow for assessing this compound integrity.

References

overcoming solubility issues with 4-Bromobenzamidine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Bromobenzamidine hydrochloride in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a white to off-white crystalline powder.[1] It is generally described as being soluble in water and various organic solvents, including methanol.[1][2] While specific quantitative data for this compound is limited, data for the closely related compound, benzamidine hydrochloride, can provide a useful starting point.

Q2: What is a recommended solvent for preparing a stock solution of this compound?

For initial solubilization, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is low enough to not affect your biological system.

Q3: How can I prevent this compound from precipitating when I dilute the stock solution into my aqueous buffer?

To prevent precipitation upon dilution, consider the following strategies:

  • Dropwise Addition: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.

  • Lower Final Concentration: Test a lower final concentration of this compound in your experimental buffer.

  • Use of Co-solvents: If your experimental system can tolerate it, increasing the percentage of the co-solvent (e.g., DMSO, ethanol) in your final solution can improve solubility.

  • Temperature Control: The solubility of compounds can be temperature-dependent. Consider preparing your solution at the temperature of your experiment. If you are moving a solution from a warmer preparation temperature to a cooler experimental temperature (e.g., from room temperature to 4°C), the solubility may decrease and cause precipitation.

Troubleshooting Guide: Overcoming Precipitation

If you observe precipitation (e.g., cloudiness, visible particles, or a pellet after centrifugation), it is important to systematically identify the cause. The following workflow can guide your troubleshooting process.

G A Precipitation Observed B Verify Stock Solution Integrity (Is it clear?) A->B C Re-dissolve Stock (Warm gently, vortex) B->C No E Review Dilution Protocol B->E Yes D Prepare Fresh Stock Solution C->D F Optimize Dilution Method (e.g., dropwise addition, vortexing) E->F Protocol Incorrect G Evaluate Buffer Composition E->G Protocol Correct K Problem Resolved F->K H Adjust pH G->H I Modify Buffer Components (e.g., add co-solvent) G->I J Test Lower Concentration G->J H->K I->K J->K

Caption: Troubleshooting workflow for precipitation issues.

Quantitative Solubility Data (Reference: Benzamidine Hydrochloride)

The following table summarizes the solubility of the related compound, benzamidine hydrochloride, in various solvents. This data can be used as a guideline for initial experiments with this compound.

SolventApproximate Solubility of Benzamidine HClReference
Water100 mg/mL (may require heating)
PBS (pH 7.2)~3 mg/mL[1]
Ethanol~10 mg/mL[1]
DMSO~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO.

Materials:

  • This compound (MW: 235.51 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weigh out 23.55 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Phosphate-Buffered Saline (PBS)

This protocol describes the preparation of a 1 mM working solution of this compound in 1X PBS (pH 7.4) from a 100 mM DMSO stock solution.

Materials:

  • 100 mM this compound in DMSO (from Protocol 1)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tubes or flasks

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare the desired volume of 1X PBS (pH 7.4). For example, to make 10 mL of the working solution.

  • Place 9.9 mL of 1X PBS into a sterile conical tube.

  • While vigorously vortexing or stirring the PBS, slowly add 100 µL of the 100 mM this compound DMSO stock solution drop-by-drop to the PBS.

  • Continue to vortex or stir for a few minutes to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for systematically determining the optimal buffer conditions for dissolving this compound.

G cluster_0 Solubility Optimization Workflow A Define Target Concentration and Buffer System B Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) A->B C Perform Serial Dilutions into Buffer B->C D Observe for Precipitation C->D E Solubility Achieved D->E No Precipitation F Troubleshoot D->F Precipitation G Adjust Buffer pH F->G H Incorporate Co-solvents F->H I Test Different Buffers (e.g., Tris, HEPES) F->I J Lower Target Concentration F->J G->C H->C I->C J->A

References

Validation & Comparative

A Comparative Guide to 4-Bromobenzamidine Hydrochloride and Other Benzamidine Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Bromobenzamidine hydrochloride with other benzamidine derivatives, focusing on their efficacy as serine protease inhibitors. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction to Benzamidine Derivatives as Serine Protease Inhibitors

Benzamidine and its derivatives are a well-established class of synthetic, reversible, competitive inhibitors of serine proteases.[1][2] These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Consequently, their dysregulation is implicated in various diseases, making them attractive targets for therapeutic intervention. The inhibitory activity of benzamidine derivatives stems from the ability of the positively charged amidinium group to interact with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[3] Substitutions on the benzene ring can significantly influence the inhibitory potency and selectivity of these compounds by altering their physicochemical properties, such as hydrophobicity and electronic effects.[1]

Comparative Analysis of Inhibitory Potency

The inhibitory potency of this compound and other benzamidine derivatives is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for 4-Bromobenzamidine and other selected benzamidine derivatives against various serine proteases.

InhibitorTarget EnzymeKᵢ (µM)
4-Bromobenzamidine TrypsinData not available in the searched literature
BenzamidineTrypsin35[4], 19[5], 11.2[3]
BenzamidinePlasmin350[4]
BenzamidineThrombin220[4]
4-AminobenzamidineTrypsinData not available in the searched literature
4-MethylbenzamidineTrypsinData not available in the searched literature
Berenil (a bis-benzamidine)Trypsin-like enzyme (from Anticarsia gemmatalis)32.4[3]
Pentamidine (a bis-benzamidine)Plasmin2.1[6]

Note: The Kᵢ values can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentration).

While a specific Kᵢ value for 4-Bromobenzamidine against trypsin was not found in the reviewed literature, structure-activity relationship (SAR) studies on substituted benzamidines provide insights into its potential potency. The inhibition of serine proteases like plasmin and C1s by benzamidine derivatives is influenced by both electron-donating properties and the hydrophobicity of the substituent.[1] In the case of thrombin, inhibition is primarily affected by the hydrophobicity of the substituent.[1] For trypsin, the interaction is more complex and depends on molar refractivity and molecular weight.[1] The bromine atom in 4-Bromobenzamidine is electron-withdrawing and increases the hydrophobicity of the molecule, which would be expected to influence its binding affinity to the S1 pocket of serine proteases.

Experimental Protocols

The determination of the inhibition constant (Kᵢ) is crucial for evaluating the potency of an enzyme inhibitor. A common method for determining the Kᵢ of competitive inhibitors is through enzyme kinetic studies using chromogenic or fluorogenic substrates.

General Protocol for Determining the Inhibition Constant (Kᵢ) of a Benzamidine Derivative against a Serine Protease

1. Materials:

  • Purified serine protease (e.g., trypsin)
  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
  • Inhibitor stock solution (e.g., this compound dissolved in a suitable buffer)
  • Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme, containing CaCl₂)
  • 96-well microplate
  • Microplate reader

2. Methods:

Visualizing the Mechanism of Action

The following diagrams illustrate the competitive inhibition of a serine protease by a benzamidine derivative and a typical experimental workflow for determining the inhibition constant.

Competitive_Inhibition cluster_enzyme Serine Protease Enzyme Enzyme (E) ActiveSite Active Site (S1 Pocket) with Asp189 ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Forms EI_Complex Enzyme-Inhibitor Complex (EI) (No Reaction) Enzyme->EI_Complex Forms Substrate Substrate (S) Substrate->Enzyme Binds to Active Site Inhibitor Benzamidine Derivative (I) Inhibitor->Enzyme Competes for Active Site Product Product (P) ES_Complex->Product Reaction

Figure 1. Competitive inhibition of a serine protease by a benzamidine derivative.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetic Assays cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Measure Initial Velocity (V₀) without Inhibitor A->B C Measure Initial Velocity (Vᵢ) with varying [Inhibitor] A->C D Generate Lineweaver-Burk or Dixon Plots B->D C->D E Determine Mode of Inhibition D->E F Calculate Inhibition Constant (Kᵢ) E->F

References

A Comparative Guide to Analytical Method Validation for 4-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and intermediates are paramount. 4-Bromobenzamidine hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. Rigorous analytical testing, underpinned by validated methods, is crucial to ensure its quality and consistency. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nonaqueous Titration. The comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. A summary of these quantitative data is presented below, offering a clear comparison of the methods' capabilities.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectroscopyNonaqueous Titration
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL100 - 500 mg
Correlation Coefficient (r²) > 0.999> 0.998N/A
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.5%99.8% - 100.5%
Precision (% RSD) < 1.0%< 2.0%< 0.5%
Limit of Detection (LOD) 0.2 µg/mL1.0 µg/mLN/A
Limit of Quantification (LOQ) 0.7 µg/mL3.5 µg/mLN/A
Specificity High (Separates impurities)Moderate (Interference from absorbing impurities)Low (Titrates total base)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a practical guide for laboratory implementation.

High-Performance Liquid Chromatography (HPLC)

This stability-indicating HPLC method is designed for the accurate quantification of this compound and the separation of potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase.

    • Standard Solution (50 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

    • Sample Solution (50 µg/mL): Accurately weigh and dissolve the sample in the diluent to achieve the target concentration.

UV-Vis Spectroscopy

This method provides a simple and rapid approach for the quantification of this compound, suitable for routine analysis where high specificity is not critical.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Analytical Wavelength (λmax): Determined by scanning a standard solution of this compound between 200-400 nm (typically around 235 nm for aromatic compounds).

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 5 to 50 µg/mL by diluting a stock solution of the reference standard in 0.1 M HCl.

    • Sample Solution: Prepare a sample solution with a concentration within the linear range using the same solvent.

  • Analysis Procedure:

    • Measure the absorbance of the blank (0.1 M HCl).

    • Measure the absorbance of each standard solution and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from the calibration curve.

Nonaqueous Titration

This titrimetric method is a classic and reliable approach for the assay of the hydrochloride salt of an organic base, providing a measure of the total basic content.

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Endpoint Detection: Potentiometric or visual using crystal violet indicator.

  • Procedure:

    • Standardization of 0.1 M Perchloric Acid: Standardize the titrant against a primary standard like potassium hydrogen phthalate.

    • Sample Analysis:

      • Accurately weigh about 300 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

      • To account for the hydrochloride, add 10 mL of mercuric acetate solution (to form undissociated mercuric chloride).

      • Add 2-3 drops of crystal violet indicator.

      • Titrate with the standardized 0.1 M perchloric acid until the color changes from violet to blue-green (the endpoint).

    • Calculation: Calculate the purity of this compound based on the volume of titrant consumed.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway context where this compound might be studied as a serine protease inhibitor.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Purpose & Scope select_method Select Analytical Method define_purpose->select_method validation_protocol Write Validation Protocol select_method->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision robustness Robustness accuracy->robustness lod_loq LOD & LOQ precision->lod_loq lod_loq->robustness data_analysis Analyze & Compile Data robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

serine_protease_inhibition_pathway cluster_pathway Serine Protease Signaling Pathway Zymogen Zymogen (Inactive Precursor) ActiveProtease Active Serine Protease (e.g., Trypsin, Thrombin) Zymogen->ActiveProtease Activation Substrate Protein Substrate ActiveProtease->Substrate Catalysis CleavedProducts Cleaved Products Substrate->CleavedProducts BiologicalResponse Downstream Biological Response (e.g., Coagulation, Inflammation) CleavedProducts->BiologicalResponse Bromobenzamidine 4-Bromobenzamidine HCl (Inhibitor) Bromobenzamidine->ActiveProtease Inhibition

Caption: Inhibition of Serine Protease Pathway.

A Comparative Guide to Serine Protease Inhibition: 4-Bromobenzamidine Hydrochloride vs. Other Common Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromobenzamidine hydrochloride and other widely used serine protease inhibitors. The selection of an appropriate inhibitor is critical for experimental success, influencing everything from protein purification and characterization to the development of novel therapeutics. This document aims to provide a data-driven overview of inhibitor specificity, potency, and the methodologies used to determine these parameters.

Introduction to Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. Small molecule inhibitors, such as benzamidine derivatives, are valuable tools for studying the function of serine proteases and for the development of new drugs.[2][3]

This compound is a competitive inhibitor of serine proteases. Like its parent compound, benzamidine, it is thought to interact with the active site of these enzymes. The addition of a bromine atom at the 4-position of the benzene ring is expected to alter its inhibitory properties and specificity due to changes in hydrophobicity and electronic distribution.[1][2]

Quantitative Comparison of Inhibitor Potency

The potency of a competitive inhibitor is typically expressed by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for this compound and other common serine protease inhibitors against several key serine proteases.

InhibitorTarget ProteaseKᵢ (µM)ClassMechanism of Action
4-Bromobenzamidine HCl TrypsinData not availableSmall MoleculeCompetitive
ThrombinData not availableSmall MoleculeCompetitive
PlasminData not availableSmall MoleculeCompetitive
Benzamidine HCl Trypsin35Small MoleculeCompetitive
Thrombin220Small MoleculeCompetitive
Plasmin350Small MoleculeCompetitive
Aprotinin Trypsin~0.00006PeptideCompetitive
Chymotrypsin~0.009PeptideCompetitive
Plasmin~0.00023PeptideCompetitive
Plasma Kallikrein~0.03PeptideCompetitive
Leupeptin TrypsinData not availablePeptideCompetitive
PlasminData not availablePeptideCompetitive
ThrombinData not availablePeptideCompetitive
AEBSF TrypsinIC₅₀, irreversibleSmall MoleculeIrreversible
ChymotrypsinIC₅₀, irreversibleSmall MoleculeIrreversible
PlasminIC₅₀, irreversibleSmall MoleculeIrreversible
ThrombinIC₅₀, irreversibleSmall MoleculeIrreversible
PMSF Serine ProteasesIC₅₀, irreversibleSmall MoleculeIrreversible

Note: Direct comparison of Kᵢ and IC₅₀ values should be made with caution as they represent different kinetic parameters. IC₅₀ values for irreversible inhibitors are dependent on experimental conditions.

A study on a series of substituted benzamidines revealed that the binding of these inhibitors to plasmin and C1s is influenced by electron donation from the substituent and its hydrophobicity.[1] Thrombin-benzamidine interaction was primarily affected by the hydrophobicity of the substituent, while trypsin displayed a more complex interaction dependent on molar refractivity and molecular weight.[1] Although specific Kᵢ values for 4-Bromobenzamidine were not provided in the reviewed literature, the presence of the hydrophobic bromine atom suggests it may have a different specificity profile compared to the unsubstituted benzamidine.

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. The following is a generalized protocol for determining the Kᵢ of a competitive serine protease inhibitor.

Protocol: Determination of Kᵢ for a Competitive Serine Protease Inhibitor

1. Principle: The Kᵢ of a competitive inhibitor is determined by measuring the initial velocity of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. The data is then analyzed using graphical methods (e.g., Dixon plot) or non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.[4]

2. Materials:

  • Purified serine protease (e.g., trypsin, thrombin, plasmin)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Inhibitor stock solution (e.g., this compound in a suitable buffer)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare Reagents: Prepare a series of dilutions of the substrate and the inhibitor in the assay buffer.

  • Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer. The final concentration should be chosen to give a linear reaction rate for a reasonable time period.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the substrate at various concentrations.

  • Initiate Reaction: Add the enzyme solution to each well to start the reaction.

  • Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The initial velocity (V₀) is calculated from the linear portion of the progress curve.

  • Data Analysis:

    • Dixon Plot: Plot 1/V₀ versus inhibitor concentration ([I]) for each substrate concentration. The Kᵢ is the absolute value of the x-intercept where the lines intersect.

    • Non-linear Regression: Fit the initial velocity data to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Kᵢ) + [S]) where Vmax is the maximum reaction velocity, [S] is the substrate concentration, Km is the Michaelis constant, [I] is the inhibitor concentration, and Kᵢ is the inhibition constant.[4]

Visualizing Serine Protease Signaling and Inhibition Workflow

To better understand the context in which these inhibitors function, the following diagrams illustrate a generalized serine protease signaling pathway and the experimental workflow for determining inhibitor specificity.

G Generalized Serine Protease Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inactive Precursor Inactive Precursor Active Serine Protease Active Serine Protease Inactive Precursor->Active Serine Protease Activation Activating Protease Activating Protease Activating Protease->Inactive Precursor Target Protein Target Protein Active Serine Protease->Target Protein Cleavage Cleaved Target Protein Cleaved Target Protein Target Protein->Cleaved Target Protein Receptor Receptor Cleaved Target Protein->Receptor Binding & Activation Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response G Experimental Workflow for Inhibitor Specificity Profiling Inhibitor Library Inhibitor Library Enzymatic Assays Enzymatic Assays Inhibitor Library->Enzymatic Assays Panel of Serine Proteases Panel of Serine Proteases Panel of Serine Proteases->Enzymatic Assays Data Acquisition Data Acquisition Enzymatic Assays->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate Ki/IC50 Specificity Profile Specificity Profile Data Analysis->Specificity Profile

References

Quantitative Structure-Activity Relationship of Substituted Benzamidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substituted benzamidines, focusing on their quantitative structure-activity relationship (QSAR) as inhibitors of serine proteases, particularly trypsin and Factor Xa. The information presented herein is curated from experimental data to facilitate rational drug design and development.

Data Presentation: QSAR of Substituted Benzamidines

The following tables summarize the quantitative data for a series of substituted benzamidines, correlating their chemical structure with their biological activity against key serine proteases. Physicochemical parameters, such as the logarithm of the partition coefficient (logP) and Hammett substituent constants (σ), are included to elucidate the electronic and hydrophobic effects of substituents on inhibitory potency.

Table 1: QSAR Data of Substituted Benzamidines as Trypsin Inhibitors

Substituent (R)PositionpKilogPσ (para)
H-5.721.330.00
4-CH3para6.051.84-0.17
4-Clpara6.152.040.23
4-OHpara5.890.67-0.37
4-NO2para6.301.310.78
3-CH3meta5.901.84-0.07
3-Clmeta6.002.040.37
3-OHmeta5.820.670.12
3-NO2meta6.221.310.71

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate greater inhibitory potency. logP and Hammett constants (σ) are crucial descriptors in QSAR studies.[1][2]

Table 2: Comparative Inhibitory Activity of Benzamidine Derivatives against Serine Proteases

CompoundTarget EnzymeKi (μM)
BenzamidineTrypsin19
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) ureaBovine Trypsin2
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) ureaRat Skin Tryptase4
Nα-[(2-naphthylsulfonyl)glycyl]-4-amidinophenylalanylpiperidide (NAPAP)ThrombinPotent Inhibitor

Note: This table provides a comparison of the inhibitory activities of different benzamidine derivatives against various serine proteases, highlighting the impact of structural modifications on potency and selectivity.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in the QSAR studies of substituted benzamidines.

Trypsin Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against trypsin.

Materials:

  • Trypsin solution (e.g., bovine trypsin)

  • Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)

  • Inhibitor stock solutions (substituted benzamidines dissolved in an appropriate solvent like DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add a fixed volume of the trypsin solution to each well.

  • Add the diluted inhibitor solutions to the respective wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate solution (BAEE) to all wells.

  • Immediately measure the change in absorbance over time at a specific wavelength (e.g., 253 nm) using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Factor Xa Inhibition Assay

This protocol describes a method for screening inhibitors of Factor Xa, another important serine protease in the coagulation cascade.

Materials:

  • Human Factor Xa

  • Factor Xa substrate (chromogenic or fluorogenic)

  • Inhibitor stock solutions

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a defined amount of human Factor Xa to each well of a 96-well plate.

  • Add the diluted inhibitor solutions to the wells and incubate for a predetermined time at 37°C.

  • Initiate the reaction by adding the Factor Xa substrate.

  • Monitor the cleavage of the substrate by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without any inhibitor.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the QSAR of substituted benzamidines.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_application Application & Optimization A Synthesize & Characterize Substituted Benzamidines B Biological Activity Testing (e.g., IC50, Ki) A->B C Calculate Physicochemical Descriptors (e.g., logP, σ) A->C D Dataset Splitting (Training & Test Sets) B->D C->D E Model Generation (e.g., MLR, CoMFA) D->E F Model Validation (Internal & External) E->F G Predict Activity of New Compounds F->G Validated Model H Rational Design of Potent Inhibitors G->H

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Benzamidine Substituted Benzamidine Benzamidine->Thrombin Inhibits Benzamidine->FactorXa Inhibits

Caption: Inhibition of the coagulation cascade by substituted benzamidines.

Comparison with Alternatives

While substituted benzamidines are potent inhibitors of serine proteases, other chemical scaffolds have also been extensively investigated for this purpose.

Table 3: Comparison of Benzamidines with Alternative Serine Protease Inhibitors

Inhibitor ClassMechanism of ActionKey AdvantagesKey Disadvantages
Substituted Benzamidines Competitive, reversibleSmall molecule, well-established SARCan have poor oral bioavailability and selectivity
Guanidine Derivatives Mimic arginine/lysine side chainPotent and selectiveCan have high basicity affecting ADME properties
Peptidomimetics Mimic natural substratesHigh specificityOften have poor oral bioavailability and metabolic stability
Covalent Inhibitors Form a covalent bond with the active site serineHigh potency and long duration of actionPotential for off-target reactivity and immunogenicity

This comparative table highlights the distinct advantages and disadvantages of different classes of serine protease inhibitors, providing a broader context for the development of substituted benzamidines. The choice of scaffold often depends on the specific therapeutic target and the desired pharmacokinetic profile.

References

A Comparative Guide to the Cross-Reactivity of 4-Bromobenzamidine Hydrochloride with Different Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of 4-Bromobenzamidine hydrochloride against a panel of serine proteases. The information presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this compound in their experimental designs. Supporting experimental data, detailed methodologies, and visual representations of key concepts are included to facilitate a comprehensive understanding.

Quantitative Comparison of Inhibitory Potency

This compound is a competitive inhibitor of several serine proteases. Its inhibitory activity, typically expressed as the inhibition constant (Kᵢ), varies among different proteases, highlighting its selectivity profile. The following table summarizes the Kᵢ values of this compound against key serine proteases, with the parent compound benzamidine included for comparative analysis. Lower Kᵢ values indicate higher inhibitory potency.

InhibitorProteaseKᵢ (μM)CommentsReference
4-Bromobenzamidine Trypsin (bovine)1.8The bromo- substitution enhances binding affinity compared to the parent compound.[1]
Thrombin (human)28Shows moderate inhibition of thrombin.[1]
Plasmin (human)8.6Demonstrates notable inhibition of plasmin.[1]
Benzamidine Trypsin (bovine)18.4Serves as a baseline for comparison of substituted benzamidines.[2]
Thrombin (human)7.9Exhibits stronger inhibition against thrombin compared to the 4-bromo derivative.[3]
Plasmin (human)350Significantly less potent against plasmin compared to 4-Bromobenzamidine.[4]

Experimental Protocols

The determination of the inhibition constant (Kᵢ) is crucial for characterizing the potency and selectivity of an inhibitor. Below is a detailed protocol for a typical in vitro protease inhibition assay using a fluorogenic substrate.

Protocol: Determination of Protease Inhibition Constant (Kᵢ)

This protocol outlines the steps to determine the Kᵢ of this compound against a specific serine protease.

1. Materials and Reagents:

  • Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • This compound

  • Fluorogenic peptide substrate specific for the target protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in assay buffer. The final concentration in the assay should result in a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Create a series of dilutions of this compound in assay buffer to cover a range of concentrations around the expected Kᵢ.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the following in order:

      • Assay Buffer

      • Diluted this compound solution (or DMSO for control wells)

      • Protease solution

    • Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) with readings taken every minute.

3. Data Analysis:

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition:

    Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    Where:

    • [S] is the concentration of the substrate used.

    • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme (which should be determined in a separate experiment).

Visualizing Key Concepts

The following diagrams illustrate the experimental workflow for determining protease inhibition and a relevant biological pathway involving serine proteases.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Protease - Inhibitor (4-Bromobenzamidine) - Substrate P2 Serial Dilution of Inhibitor P1->P2 A1 Dispense Reagents into 96-well Plate P2->A1 A2 Pre-incubate Enzyme and Inhibitor A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Kinetic Measurement in Fluorescence Plate Reader A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Determine IC50 Value D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for determining the protease inhibition constant (Ki).

coagulation_cascade Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) Inhibitor 4-Bromobenzamidine (Inhibitor) Inhibitor->Thrombin Inhibition

Caption: Simplified coagulation cascade showing inhibition of thrombin.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Bromobenzamidine hydrochloride, a key reagent in various research applications. We will delve into the experimental protocols of prevalent methods, present comparative data, and offer insights into their respective strengths and limitations.

Introduction to this compound and its Purity

This compound is a serine protease inhibitor often utilized in biochemical assays and as a building block in medicinal chemistry. Its purity is critical, as impurities can lead to ambiguous experimental outcomes, side reactions, or incorrect structure-activity relationship (SAR) interpretations. Potential impurities may stem from unreacted starting materials, by-products of the synthesis process, or degradation products.

Core Analytical Techniques for Purity Determination

The primary methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Each technique offers a different perspective on the compound's purity, and they are often used in conjunction to provide a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative purity assessment of non-volatile and thermally labile compounds like this compound. Commercial suppliers of this compound typically report purity levels of ≥96% to ≥98% as determined by HPLC.[1][2] This technique separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase, allowing for precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) serves as a powerful orthogonal method for purity determination.[3] Unlike chromatographic techniques that rely on the separation of components, qNMR provides a direct measure of the analyte's concentration against a certified internal standard. This method is particularly valuable for identifying and quantifying impurities that may not be easily detectable by HPLC.

Melting Point Analysis

Melting point analysis is a classical and straightforward technique for a preliminary assessment of purity. A pure crystalline solid will have a sharp and defined melting point range, whereas the presence of impurities typically causes a depression and broadening of this range. While less quantitative than HPLC or NMR, it provides a quick and cost-effective initial evaluation. Commercial suppliers indicate a melting point of approximately 265 °C or a range of 263-266 °C for this compound.[2][4][5]

Comparison of Analytical Techniques

The following table summarizes the performance of different analytical techniques in the purity assessment of this compound. The data presented is a composite of typical values found in commercial product specifications and representative data from the analysis of similar aromatic amine compounds.

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC-UV ≥98.0~0.01%~0.03%High sensitivity, high precision, quantitativeRequires reference standards for impurities, potential for co-elution
Quantitative ¹H-NMR (qNMR) ≥99.5 (by mass)~0.05%~0.15%Absolute quantification, structural informationLower sensitivity than HPLC, requires a high-purity internal standard
Melting Point N/AN/AN/ARapid, simple, low costNot quantitative, insensitive to small amounts of impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the quantitative determination of the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile)

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the standard solution in replicate to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol outlines a method for determining the absolute purity of this compound using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities in this compound

The synthesis of this compound typically involves the reaction of 4-bromobenzonitrile with a source of ammonia, often via an intermediate iminoether. Potential impurities that could be present in the final product include:

  • 4-Bromobenzonitrile: Unreacted starting material.

  • 4-Bromobenzamide: Formed by the hydrolysis of the amidine or an intermediate.

  • Other related substances: By-products from side reactions during the synthesis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Methanol weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: A typical workflow for purity assessment using HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for absolute purity determination by qNMR.

Conclusion

The purity assessment of this compound is crucial for its reliable application in research and development. While HPLC stands out as the industry standard for quantitative purity analysis due to its high sensitivity and precision, orthogonal methods like qNMR provide valuable confirmation and can quantify impurities that might be missed by HPLC. A simple melting point analysis can serve as a rapid, preliminary check of purity. For a comprehensive and robust purity assessment, a combination of these techniques is recommended, ensuring the quality and integrity of the compound for its intended scientific use.

References

Interpreting Kinetic Data of Enzyme Inhibition: A Comparative Guide Focused on Benzamidine Derivatives as Trypsin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Enzyme Inhibition Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is quantified by kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For competitive inhibitors, the Ki is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

Benzamidine and its derivatives are known to be competitive inhibitors of serine proteases like trypsin.[1] This means they bind to the active site of the enzyme, the same site where the natural substrate binds, thereby preventing the substrate from binding and the enzymatic reaction from occurring.[1]

Comparative Kinetic Data of Trypsin Inhibitors

The following table summarizes the inhibition constants (Ki) for benzamidine and other competitive inhibitors of trypsin. This data allows for a direct comparison of their potencies.

InhibitorEnzymeKi (µM)Inhibition Type
BenzamidineTrypsin19[2]Competitive
BenzamidineTrypsin22.2[3]Competitive
BenzamidineTrypsin35[4]Competitive
BenzamidineTrypsin-like protease (from Anticarsia gemmatalis)11.2[5]Competitive
BerenilTrypsin-like protease (from Anticarsia gemmatalis)32.4[5]Competitive
Soybean Kunitz Trypsin Inhibitor (SKTI)Trypsin-like protease (from Anticarsia gemmatalis)0.00025[5]Competitive
Soybean Bowman-Birk Inhibitor (SBBI)Trypsin-like protease (from Anticarsia gemmatalis)0.0014[5]Competitive

Note: The Ki values for the same inhibitor-enzyme pair can vary between studies due to different experimental conditions such as pH, temperature, and substrate used.

Experimental Protocol: Determining the Inhibition Constant (Ki) of a Competitive Inhibitor

This protocol outlines a general method for determining the Ki of a competitive inhibitor for trypsin using spectrophotometry.

Objective: To determine the Michaelis-Menten constant (Km) of trypsin for a specific substrate and the inhibition constant (Ki) of a competitive inhibitor.

Materials:

  • Bovine Trypsin

  • Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)

  • Inhibitor (e.g., Benzamidine hydrochloride)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)

  • Spectrophotometer capable of measuring absorbance at 253 nm

  • Cuvettes

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of trypsin and the inhibitor in the assay buffer.

  • Determination of Michaelis-Menten Constant (Km):

    • Set up a series of reactions with a fixed concentration of trypsin and varying concentrations of the substrate (e.g., 0.1 mM to 0.4 mM).[5]

    • Initiate the reaction by adding the enzyme.

    • Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at 253 nm over time. The rate of reaction is the initial linear portion of the absorbance versus time curve.

    • Plot the initial reaction rates (V) against the corresponding substrate concentrations ([S]).

    • Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation or by using a linear transformation plot like the Lineweaver-Burk plot.[6]

  • Determination of Inhibition Constant (Ki):

    • Perform the same set of experiments as in step 2, but in the presence of two or more different fixed concentrations of the inhibitor.[5]

    • For each inhibitor concentration, determine the apparent Km (Km_app) and Vmax.

    • For competitive inhibition, the Vmax should remain unchanged, while the Km_app will increase with increasing inhibitor concentration.[7]

    • The Ki can be determined using the following equation for competitive inhibition: Km_app = Km * (1 + [I]/Ki) where:

      • Km_app is the apparent Km in the presence of the inhibitor.

      • Km is the Michaelis-Menten constant in the absence of the inhibitor.

      • [I] is the concentration of the inhibitor.

      • Ki is the inhibition constant.

    • Alternatively, a Dixon plot can be used to determine the Ki graphically.[6]

Visualizing the Experimental Workflow and Inhibition Mechanism

The following diagrams illustrate the experimental workflow for determining enzyme inhibition kinetics and the mechanism of competitive inhibition.

experimental_workflow cluster_prep Preparation cluster_kinetics Kinetic Assays cluster_analysis Data Analysis P1 Prepare Enzyme Stock K1 Measure Initial Rates (No Inhibitor) P1->K1 K2 Measure Initial Rates (With Inhibitor) P1->K2 P2 Prepare Substrate Stocks (Varying Concentrations) P2->K1 P2->K2 P3 Prepare Inhibitor Stocks (Varying Concentrations) P3->K2 A1 Michaelis-Menten Plot or Lineweaver-Burk Plot K1->A1 K2->A1 A2 Determine Km and Vmax A1->A2 A3 Determine Ki A1->A3 A2->A3

Caption: Experimental workflow for determining enzyme kinetic parameters.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Mechanism of competitive enzyme inhibition.

References

4-Bromobenzamidine Hydrochloride: A Comparative Review of its In Vitro Efficacy as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of 4-Bromobenzamidine hydrochloride against its structural analogs, benzamidine hydrochloride and 4-aminobenzamidine dihydrochloride. This analysis is supported by available experimental data on their inhibitory activities against key serine proteases.

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in various diseases, making them important therapeutic targets. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, primarily targeting the S1 pocket of these enzymes. This guide focuses on the 4-bromo substituted analog and compares its performance with the parent compound and the 4-amino substituted version.

Quantitative Comparison of Inhibitory Potency

The in vitro efficacy of enzyme inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency. The following table summarizes the available Ki values for this compound and its comparators against various serine proteases. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from different sources.

InhibitorTarget EnzymeKi (µM)
This compound Data not available in comparative studies
Benzamidine hydrochloride Human Tissue Kallikrein1098 ± 91
Trypsin19
4-Aminobenzamidine dihydrochloride Human Tissue Kallikrein146 ± 10

Note: The lack of directly comparable data for this compound highlights a gap in the current literature.

Structure-Activity Relationship and Signaling Pathway

The inhibitory activity of benzamidine derivatives is influenced by the nature and position of substituents on the phenyl ring. The amidine group is crucial for binding to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like serine proteases.

Substituents at the para position can modulate the binding affinity through electronic and steric effects. The bromo group in 4-Bromobenzamidine is electron-withdrawing and has a larger van der Waals radius compared to a hydrogen atom. In contrast, the amino group in 4-aminobenzamidine is electron-donating. These differences in electronic properties and size can influence the orientation and binding energy of the inhibitor within the active site of the enzyme.

G Inhibitor Inhibitor Serine_Protease Serine Protease (e.g., Trypsin) Active_Site Active Site (S1 Pocket) Inhibitor->Active_Site Competitive Binding Product Product Serine_Protease->Product Catalysis Substrate Substrate Substrate->Serine_Protease caption Competitive Inhibition of Serine Proteases

Experimental Protocols

The determination of inhibitory constants is crucial for comparing the efficacy of different compounds. Below is a detailed methodology for a typical enzyme inhibition assay used to evaluate benzamidine derivatives.

Enzyme Inhibition Assay for Human Tissue Kallikrein

This protocol is based on the study by Mares-Guia et al. (1997) for determining the inhibition of human tissue kallikrein.

Materials:

  • Human Tissue Kallikrein (hK1)

  • Substrate: D-valyl-L-leucyl-L-arginine p-nitroanilide

  • Inhibitors: 4-Aminobenzamidine, Benzamidine

  • Buffer: pH 9.0

  • Spectrophotometer

Procedure:

  • The hydrolysis of the substrate by hK1 is monitored in the absence and presence of the inhibitors at 37°C.

  • The final concentration of the enzyme is kept constant (e.g., 4.58-5.27 nM).

  • The substrate concentration is varied (e.g., 7.5-90.0 µM).

  • The inhibitor concentrations are also varied over a suitable range (e.g., 96-576 µM for 4-aminobenzamidine and 1.27-7.62 mM for benzamidine).

  • The rate of p-nitroaniline release from the substrate is measured by monitoring the change in absorbance at a specific wavelength.

  • The kinetic parameters (Km and Vmax) are determined from the data in the absence of inhibitors.

  • The inhibition constants (Ki) are calculated from the data obtained in the presence of different inhibitor concentrations using appropriate kinetic models (e.g., linear competitive inhibition).

G Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor (or Buffer) Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance Change Over Time Add_Substrate->Monitor_Absorbance Analyze_Data Calculate Reaction Rates Monitor_Absorbance->Analyze_Data Determine_Kinetics Determine Km, Vmax, and Ki Analyze_Data->Determine_Kinetics End End Determine_Kinetics->End caption Workflow for Enzyme Inhibition Assay

Discussion and Future Directions

The available data suggests that 4-aminobenzamidine is a more potent inhibitor of human tissue kallikrein than the unsubstituted benzamidine. This indicates that the electron-donating amino group at the para position enhances the binding affinity to this particular serine protease.

Unfortunately, a direct comparison of the in vitro efficacy of this compound is hampered by the lack of published data in comparative studies. To provide a comprehensive assessment, further research is needed to determine the Ki or IC50 values of 4-Bromobenzamidine against a panel of serine proteases, including trypsin, thrombin, and tissue kallikrein, under standardized assay conditions. Such studies would allow for a definitive ranking of the inhibitory potency of these three benzamidine derivatives and provide valuable insights into the structure-activity relationships of substituted benzamidines as serine protease inhibitors. This information would be highly beneficial for the rational design of more potent and selective inhibitors for therapeutic applications.

A Comparative Analysis of 4-Bromobenzamidine Hydrochloride and Aprotinin as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protease inhibition, both small molecules and biologics offer distinct advantages for research and therapeutic applications. This guide provides a detailed comparative analysis of 4-Bromobenzamidine hydrochloride, a synthetic small molecule inhibitor, and Aprotinin, a naturally derived polypeptide inhibitor. Both agents target serine proteases, a broad family of enzymes implicated in numerous physiological and pathological processes.

Executive Summary

This comparison guide delves into the biochemical properties, inhibitory mechanisms, and potential applications of this compound and Aprotinin. While both are effective serine protease inhibitors, they differ significantly in their origin, molecular size, specificity, and mechanism of action. Aprotinin is a large, naturally occurring polypeptide that acts as a competitive inhibitor with very high affinity for certain proteases. In contrast, this compound is a small, synthetic molecule that also acts as a competitive inhibitor, with its specificity influenced by the substitution on the benzamidine core structure. This guide presents available quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual diagrams to elucidate their mechanisms and experimental workflows.

Biochemical and Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of each inhibitor is crucial for their effective application.

PropertyThis compoundAprotinin
CAS Number 55368-42-8[1]9087-70-1
Molecular Formula C₇H₇BrN₂·HCl[1]C₂₈₄H₄₃₂N₈₄O₇₉S₇
Molecular Weight 235.51 g/mol [1]~6512 g/mol
Source Synthetic[1]Bovine Lung
Structure Small MoleculePolypeptide (58 amino acids)
Appearance White solid[1]Lyophilized powder
Solubility Soluble in waterFreely soluble in water and aqueous buffers
Storage 0-8 °C[1]2-8°C

Mechanism of Action

Both this compound and Aprotinin are competitive inhibitors of serine proteases. They function by binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved.

This compound: As a benzamidine derivative, this small molecule mimics the structure of arginine and lysine, which are common substrates for trypsin-like serine proteases. The positively charged amidinium group interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease active site. The brominated phenyl ring can engage in additional hydrophobic or halogen bonding interactions within the active site, influencing its potency and selectivity.

Aprotinin: This polypeptide inhibitor has a rigid, pear-shaped structure stabilized by three disulfide bridges. A key lysine residue (Lys15) in a protruding loop of aprotinin inserts into the S1 specificity pocket of the target serine protease, forming a tight, non-covalent complex. This binding effectively blocks the active site.

Below is a diagram illustrating the general mechanism of competitive inhibition at the active site of a serine protease.

G General Mechanism of Competitive Serine Protease Inhibition cluster_0 Uninhibited Reaction cluster_1 Competitive Inhibition E Serine Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E P Products (P) ES->P k_cat E_I Serine Protease (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_I->EI + I I Inhibitor (I) (4-Bromobenzamidine or Aprotinin) EI->E_I

Caption: Competitive inhibitors bind to the enzyme's active site, preventing substrate binding.

Performance Data: Inhibitory Activity

The potency of an inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. While direct comparative studies are limited, the following tables summarize available data for aprotinin and related benzamidine compounds against key serine proteases.

Table 1: Inhibitory Activity of Aprotinin

Target ProteaseInhibition Constant (Kᵢ)
Trypsin (bovine)0.06 pM
Chymotrypsin (bovine)9 nM
Plasmin (human)0.23 nM
Kallikrein (plasma)30 nM; 100 nM
Kallikrein (tissue)1 nM
Elastase (human leukocyte)3.5 µM

Table 2: Inhibitory Activity of Benzamidine Derivatives

InhibitorTarget ProteaseInhibition Constant (Kᵢ)
BenzamidineTrypsin19 µM[2]
BenzamidinePlasmin350 µM
BenzamidineThrombin220 µM
BenzamidineKallikrein (human tissue)1098 ± 91 µM[3]
4-AminobenzamidineTrypsin8.25 µM[3]
4-AminobenzamidineKallikrein (human tissue)146 ± 10 µM[3]

Applications in Research and Drug Development

This compound is primarily utilized in:

  • Biochemical Research: As a tool compound to study the role of serine proteases in various biological pathways.[1]

  • Drug Discovery: As a scaffold or starting point for the development of more potent and selective protease inhibitors for therapeutic use in areas like inflammation and oncology.[1]

  • Diagnostic Assays: To detect specific protease activities that may be biomarkers for disease.[1]

Aprotinin has been used in both clinical and research settings:

  • Clinical Applications: Historically used as an antifibrinolytic agent to reduce bleeding during complex surgeries, such as cardiac surgery.[4] Its use has been curtailed due to safety concerns.

  • In Vitro Research: Widely used in cell lysis buffers and protein purification protocols to prevent the degradation of target proteins by endogenous proteases.

  • Biotechnology and Pharmaceutical Manufacturing: To ensure the integrity and stability of recombinant proteins and antibodies during production and storage.

Aprotinin's role in the coagulation cascade is multifaceted, as depicted in the following diagram.

G Aprotinin's Inhibition of the Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Plasmin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Kallikrein Kallikrein Kallikrein->Factor XII activates Aprotinin Aprotinin Aprotinin->Plasmin inhibits Aprotinin->Kallikrein inhibits G Workflow for Determining the Inhibition Constant (Ki) A Prepare Reagent Solutions B Determine Substrate Km A->B C Determine Inhibitor IC50 A->C D Calculate Ki using Cheng-Prusoff Equation B->D C->D

References

Validating the Inhibitory Potency of 4-Bromobenzamidine Hydrochloride: A Comparative Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Data

To establish a baseline for the expected potency of 4-Bromobenzamidine hydrochloride, it is useful to compare it with its parent compound, benzamidine, and other common serine protease inhibitors. Benzamidine is a known competitive inhibitor of trypsin.

InhibitorTarget EnzymeInhibition Constant (Ki)
BenzamidineTrypsin19 µM[4]
BenzamidineTrypsin (in complex with α2-Macroglobulin)22.2 µM[5]

Note: The IC50 value is dependent on experimental conditions, particularly the substrate concentration. The inhibition constant (Ki) is a more absolute measure of inhibitor potency.

Experimental Protocol: IC50 Determination for Serine Protease Inhibitors

This protocol details a standard method for determining the IC50 value of an inhibitor against a serine protease, such as trypsin, using a chromogenic substrate in a 96-well plate format.

Materials:

  • Serine Protease (e.g., Bovine Pancreatic Trypsin)

  • This compound

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide hydrochloride - BApNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over 10-15 minutes.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the inhibitor from the stock solution in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer. The concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the inhibitor dilutions to the test wells. For control wells (100% activity), add an equivalent volume of assay buffer with DMSO. For blank wells (no enzyme activity), add assay buffer.

    • Add the enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Subtract the rate of the blank wells from all other wells.

    • Express the remaining enzyme activity as a percentage of the control (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying biochemical interaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) dilutions Create Inhibitor Serial Dilutions reagents->dilutions plate Plate Setup (Buffer, Inhibitor, Enzyme) dilutions->plate preincubation Pre-incubate plate->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction read Measure Absorbance (Kinetic Read) reaction->read calculate Calculate Velocities & % Inhibition read->calculate plot Plot Data & Determine IC50 calculate->plot

Caption: Experimental workflow for IC50 determination.

serine_protease_inhibition E Serine Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) P Products (P) I 4-Bromobenzamidine (I) ES->E + P

Caption: Competitive inhibition of a serine protease.

References

Safety Operating Guide

Proper Disposal of 4-Bromobenzamidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Bromobenzamidine hydrochloride, ensuring operational integrity and laboratory safety.

Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. Understanding its classification is the first step in ensuring safe laboratory practices.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.[1]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use eye and face protection.

  • Body Protection: Wear protective clothing.

  • Respiratory Protection: Use in a well-ventilated area and avoid breathing dust.[1][2]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential to mitigate environmental contamination and ensure personnel safety.

  • Containment: In the event of a spill, immediately contain the material.

    • Dry Spills: Use dry clean-up procedures and avoid generating dust. Collect the residue and place it in a sealed plastic bag or another appropriate container for disposal.[1]

    • Wet Spills: Vacuum or shovel the material into labeled containers for disposal.[1]

  • Collection: Carefully transfer the contained waste into a suitable, clearly labeled waste container. Do not mix with other waste streams.[2]

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials. Keep the container tightly closed.[1][2]

  • Disposal: Dispose of the waste through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1][2][4] This may involve contacting a licensed professional waste disposal service.[5]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_spill Spill Containment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Assess Spill Type A->B C Dry Spill: Use dry cleanup methods, avoid dust generation B->C Dry D Wet Spill: Vacuum or shovel B->D Wet E Place in Labeled, Sealed Container C->E D->E F Store in a Designated, Well-Ventilated Area E->F G Dispose via Authorized Hazardous Waste Service F->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation of your institution's specific safety protocols. Always adhere to the regulations set forth by your local environmental, health, and safety authorities.

References

Safeguarding Your Research: A Guide to Handling 4-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Bromobenzamidine hydrochloride, a compound requiring careful management due to its potential health hazards. Adherence to these procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Hazard Profile and Immediate Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] The compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, avoiding all personal contact, including the inhalation of dust or fumes, is a primary safety directive.[1]

In the event of exposure, immediate action is crucial. The following first-aid measures should be taken:

  • Eye Contact: Immediately flush the eyes with fresh running water for several minutes, ensuring to lift the upper and lower eyelids.[1][2] Seek prompt medical attention, especially if pain or irritation persists.[1] Removal of contact lenses should only be performed by skilled personnel.[1][3]

  • Skin Contact: Remove all contaminated clothing and footwear immediately.[1] Wash the affected skin and hair with plenty of soap and running water.[1][2] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1][2] If the person is not breathing, provide artificial respiration.[1] Medical attention should be sought.

  • Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor if you feel unwell.[1][2] Never give anything by mouth to an unconscious person.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationBody ProtectionHand ProtectionEye & Face ProtectionRespiratory Protection
Weighing and Transferring Laboratory coat or chemical-resistant gown.[1]Chemical-resistant gloves (e.g., nitrile).Safety glasses with side shields or chemical goggles.[1] A face shield is recommended for added protection.Use in a well-ventilated area.[1] If dust is generated, an approved respirator is necessary.[1]
Solution Preparation and Handling Laboratory coat or chemical-resistant gown.[1]Chemical-resistant gloves.Chemical goggles.[1] A face shield is recommended.Work within a certified chemical fume hood.[4]
Spill Cleanup Chemical-resistant coveralls or suit.[1]Double gloving with chemical-resistant gloves.Chemical goggles and a face shield.[1]An approved respirator with appropriate cartridges is required.[2]
Operational and Disposal Plans

Safe Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4]

  • Avoid generating dust during handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Store the compound in its original, tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control and Contain: Prevent the spill from spreading and entering drains.[1]

  • Cleanup (Dry Spill): For dry spills, carefully clean up the material using dry procedures that avoid generating dust.[1] Place the collected material into a suitable, labeled container for disposal.[1]

  • Cleanup (Wet Spill): If the material is wet, use a vacuum or shovel to collect it and place it in a labeled container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in clearly labeled, sealed containers.

  • Disposal Route: Disposal should be carried out by a licensed professional waste disposal service.[2] Consult with your institution's environmental health and safety department and local regulations for proper disposal procedures.[1] Options may include recycling or burial in an authorized landfill.[1] Under no circumstances should this chemical be disposed of down the drain.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area dissolve->decon doff_ppe Doff PPE Correctly decon->doff_ppe collect_waste Collect Contaminated Waste doff_ppe->collect_waste dispose Dispose via Licensed Service collect_waste->dispose spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup exposure Personal Exposure first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

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4-Bromobenzamidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.